molecular formula C19H21NO3 B016617 N-4-Benzyloxyphenyl Isobutyrylacetamide CAS No. 265989-30-8

N-4-Benzyloxyphenyl Isobutyrylacetamide

Cat. No.: B016617
CAS No.: 265989-30-8
M. Wt: 311.4 g/mol
InChI Key: OUZOXSZZTRPICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-4-Benzyloxyphenyl Isobutyrylacetamide is a chemical compound with the molecular formula C19H21NO3 and a CAS Registry Number of 265989-30-8 . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. The amide functional group is a crucial motif in organic and medicinal chemistry, often utilized in the synthesis of pharmaceuticals, polymers, and agrochemicals due to its unique properties and reactivity . Research into related benzyloxyphenyl amide structures indicates their potential value in the development and study of complex organic molecules and pharmaceutical impurities, including deuterated derivatives used as reference standards . Researchers can leverage this compound as a building block or intermediate in synthetic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(2)18(21)12-19(22)20-16-8-10-17(11-9-16)23-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZOXSZZTRPICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443231
Record name N-4-Benzyloxyphenyl Isobutyrylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265989-30-8
Record name N-4-Benzyloxyphenyl Isobutyrylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-4-Benzyloxyphenyl Isobutyrylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Latent Potential

N-4-Benzyloxyphenyl isobutyrylacetamide, with its distinct molecular architecture, stands as a compound of significant interest at the intersection of synthetic chemistry and pharmacological research. While specific literature on this exact molecule is nascent, its structural motifs—the N-aryl amide and the benzyloxyphenyl group—are well-represented in a multitude of biologically active compounds. This guide, therefore, serves as a comprehensive technical resource, providing a robust framework for its synthesis, characterization, and potential avenues of biological investigation. By synthesizing established chemical principles with data from closely related analogues, we aim to equip researchers with the foundational knowledge to unlock the potential of this intriguing molecule.

Section 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and predicted properties for this compound are summarized below.

PropertyValueSource
CAS Number 265989-30-8[1]
Molecular Formula C₁₉H₂₁NO₂[1]
Molecular Weight 295.38 g/mol [1]
IUPAC Name N-(4-(benzyloxy)phenyl)-2-methylpropanamide
Predicted XLogP3 3.7
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 2
Predicted Rotatable Bond Count 4

Section 2: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 4-benzyloxyaniline, followed by its acylation with isobutyryl chloride.

Stage 1: Synthesis of 4-Benzyloxyaniline

The synthesis of 4-benzyloxyaniline commences with the Williamson ether synthesis between 4-nitrophenol and benzyl chloride, followed by the reduction of the nitro group.

Experimental Protocol:

  • Etherification: To a solution of 4-nitrophenol in a suitable solvent such as acetone or ethanol, add an equimolar amount of a base like potassium carbonate. Stir the mixture at room temperature, and then add benzyl chloride dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield 4-benzyloxy-1-nitrobenzene.

  • Reduction: The 4-benzyloxy-1-nitrobenzene is dissolved in a solvent system such as ethanol and water. A reducing agent, for instance, tin(II) chloride in the presence of hydrochloric acid, is then added portion-wise. The reaction is stirred at an elevated temperature until the reduction of the nitro group is complete, as indicated by TLC. The reaction mixture is then cooled, and the pH is adjusted to basic with a sodium hydroxide solution to precipitate the tin salts. The product, 4-benzyloxyaniline, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Further purification can be achieved by recrystallization or column chromatography.

Stage 2: Acylation of 4-Benzyloxyaniline

The final step is the nucleophilic acyl substitution reaction between 4-benzyloxyaniline and isobutyryl chloride to form the target amide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-benzyloxyaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, along with a base like triethylamine or pyridine to act as an acid scavenger.

  • Acylation: Cool the solution in an ice bath and add isobutyryl chloride dropwise with constant stirring. The reaction is typically exothermic.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature and monitor its completion using TLC. Once the reaction is complete, the mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-Benzyloxyaniline cluster_stage2 Stage 2: Acylation 4-Nitrophenol 4-Nitrophenol Etherification Etherification 4-Nitrophenol->Etherification Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Etherification 4-Benzyloxy-1-nitrobenzene 4-Benzyloxy-1-nitrobenzene Etherification->4-Benzyloxy-1-nitrobenzene Reduction Reduction 4-Benzyloxy-1-nitrobenzene->Reduction 4-Benzyloxyaniline 4-Benzyloxyaniline Reduction->4-Benzyloxyaniline Acylation Acylation 4-Benzyloxyaniline->Acylation Isobutyryl_Chloride Isobutyryl_Chloride Isobutyryl_Chloride->Acylation Target_Compound N-4-Benzyloxyphenyl Isobutyrylacetamide Acylation->Target_Compound

Synthetic workflow for this compound.

Section 3: Potential Biological Activities and a Mechanistic Hypothesis

While direct pharmacological data for this compound is not yet available, the structural components of the molecule allow for informed hypotheses regarding its potential biological activities. The N-aryl amide scaffold is a common feature in a wide array of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, and antileishmanial effects. Furthermore, the benzyloxyphenyl moiety has been identified as a pharmacophore that can promote the slow inactivation of sodium channels, a mechanism relevant to anticonvulsant activity.[2]

Derivatives of N-(benzyloxy)-phenyl amides have also shown potent inhibitory activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[3] This suggests that this compound could be a candidate for screening in antiparasitic drug discovery programs.

A Mechanistic Hypothesis: Modulation of Ion Channels

Given the known effects of the benzyloxyphenyl group on sodium channels, it is plausible that this compound could function as a modulator of voltage-gated sodium channels. By promoting slow inactivation, the compound could reduce neuronal excitability, a mechanism of action shared by several established anticonvulsant drugs.

Signaling_Pathway Target_Compound N-4-Benzyloxyphenyl Isobutyrylacetamide VGSC Voltage-Gated Sodium Channel Target_Compound->VGSC Binds to Slow_Inactivation Promotes Slow Inactivation VGSC->Slow_Inactivation Reduced_Excitability Reduced Neuronal Excitability Slow_Inactivation->Reduced_Excitability Therapeutic_Effect Potential Anticonvulsant Effect Reduced_Excitability->Therapeutic_Effect

Hypothesized mechanism of action via sodium channel modulation.

Section 4: Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxy and phenyl rings, a singlet for the benzylic methylene protons, a multiplet for the isobutyryl methine proton, a doublet for the isobutyryl methyl protons, and a broad singlet for the amide proton.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the amide, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the isobutyryl group.

Mass Spectrometry (MS):

High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Chromatographic Analysis:

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be utilized to determine the purity of the synthesized compound.

Section 5: Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule with the potential for significant biological activity. This guide has provided a comprehensive framework for its synthesis and characterization, alongside a data-driven hypothesis for its potential pharmacological applications. Future research should focus on the practical synthesis and purification of this compound, followed by a systematic evaluation of its biological effects, particularly in the areas of neurology and infectious diseases. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and related N-aryl amides.

References

  • Thomson, S. A., et al. (2012). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Chemical Neuroscience, 3(6), 449–453. [Link]

  • Wranik, M., et al. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1636-1646. [Link]

  • Organic Syntheses. A. - Isobutyryl chloride. [Link]

  • Google Patents. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

Sources

An In-Depth Technical Guide to N-(4-(benzyloxy)phenyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-(benzyloxy)phenyl)-3-methylbutanamide, a compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.

Chemical Identity and Nomenclature

The correct and unambiguous identification of a chemical entity is the foundation of all scientific investigation. The compound, commonly referred to as N-4-Benzyloxyphenyl Isobutyrylacetamide, is more formally and accurately identified by its International Union of Pure and Applied Chemistry (IUPAC) name.

IUPAC Name: N-(4-(benzyloxy)phenyl)-3-methylbutanamide

This name is derived from its structure: a butanamide with a methyl group at the 3-position, and the nitrogen atom of the amide is substituted with a 4-(benzyloxy)phenyl group.

Structural Breakdown:
  • Butanamide: The core is a four-carbon amide.

  • 3-methyl: A methyl group is attached to the third carbon of the butanamide chain.

  • N-(4-(benzyloxy)phenyl): The nitrogen of the amide is bonded to a phenyl group, which is substituted at the para (4th) position with a benzyloxy group (-OCH₂-phenyl).

Identifier Value
IUPAC Name N-(4-(benzyloxy)phenyl)-3-methylbutanamide
Molecular Formula C₁₈H₂₁NO₂
Molecular Weight 283.36 g/mol
CAS Registry Number Not readily available

Synthesis Protocol: Schotten-Baumann Acylation

The synthesis of N-(4-(benzyloxy)phenyl)-3-methylbutanamide can be effectively achieved via the Schotten-Baumann reaction, a well-established method for the acylation of amines.[1][2] This reaction involves the treatment of an amine with an acyl chloride in the presence of a base.

Reaction Scheme:

Caption: Synthesis of N-(4-(benzyloxy)phenyl)-3-methylbutanamide.

Step-by-Step Methodology:
  • Dissolution of Amine: In a suitable reaction vessel, dissolve 4-(benzyloxy)aniline in a biphasic solvent system, typically an inert organic solvent such as dichloromethane or diethyl ether, and an aqueous solution of a base like 10% sodium hydroxide.[1]

  • Acylation: Cool the mixture in an ice bath. Slowly add isobutyryl chloride (3-methylbutanoyl chloride) to the stirred solution. The base in the aqueous layer neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.[3]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting amine.[4] The absence of the characteristic smell of the acyl chloride can also indicate the completion of the reaction.[1]

  • Work-up and Isolation: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove any remaining acyl chloride and acid, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[5]

Structural Characterization and Analytical Methods

The identity and purity of the synthesized N-(4-(benzyloxy)phenyl)-3-methylbutanamide must be confirmed using a suite of analytical techniques.

Spectroscopic Data (Predicted):
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Signals corresponding to the protons on the two phenyl rings would be expected in the range of δ 6.8-7.5 ppm. The protons on the benzyloxy-substituted ring will likely appear as two doublets due to the para-substitution pattern. The five protons of the benzyl group's phenyl ring will show a more complex multiplet.

    • Benzyloxy CH₂: A singlet for the two protons of the -OCH₂- group is expected around δ 5.0 ppm.

    • Amide NH: A broad singlet for the amide proton, typically in the region of δ 7.5-8.5 ppm.

    • Isobutyryl Group: A doublet for the six methyl protons (-CH(CH₃)₂) around δ 1.0-1.2 ppm, a multiplet for the methine proton (-CH(CH₃)₂) around δ 2.2-2.5 ppm, and a doublet for the methylene protons (-CH₂-CO) around δ 2.1-2.3 ppm.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the downfield region, around δ 170-175 ppm.

    • Aromatic Carbons: Multiple signals for the aromatic carbons will be present in the δ 115-160 ppm range. The carbon attached to the oxygen of the benzyloxy group will be the most downfield among the aromatic signals of that ring.

    • Benzyloxy CH₂: The carbon of the -OCH₂- group should appear around δ 70 ppm.

    • Aliphatic Carbons: Signals for the carbons of the isobutyryl group are expected in the aliphatic region (δ 20-50 ppm).[6]

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A sharp absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

    • C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl stretch.

    • N-H Bend (Amide II): An absorption band around 1530-1550 cm⁻¹.

    • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic rings.[7]

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (283.36 g/mol ).

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape) would likely provide good separation.[8]

Potential Applications in Drug Development

While specific biological activity for N-(4-(benzyloxy)phenyl)-3-methylbutanamide is not extensively documented, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

  • The N-(4-benzyloxy)phenyl Moiety: This group is found in a variety of biologically active compounds. For instance, derivatives of N-(4-(benzyloxy)phenyl)sulfonamide have been investigated as novel antagonists of the human androgen receptor, with potential applications in the treatment of prostate cancer.[9] The benzyloxy group can serve as a bioisostere for other functionalities and can influence the pharmacokinetic properties of a molecule.[10]

  • The Amide Linkage: Amides are a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[11] The amide bond is relatively stable to metabolic degradation and can participate in hydrogen bonding interactions with biological targets.

  • The Isobutyryl Group: This lipophilic fragment can contribute to the overall binding affinity of a molecule to its target, often through hydrophobic interactions.

Given these features, N-(4-(benzyloxy)phenyl)-3-methylbutanamide could serve as a scaffold or a lead compound for the development of novel therapeutic agents. Its potential biological activities could span a range of areas, including but not limited to, anti-inflammatory, antimicrobial, and anticancer applications, which are areas where related amide structures have shown promise.[11][12][13]

Logical Workflow for Biological Evaluation:

Biological Evaluation Workflow A Compound Synthesis & Purification B Structural Confirmation (NMR, MS, IR) A->B C In Vitro Screening (e.g., enzyme assays, receptor binding) B->C D Cell-Based Assays (e.g., cytotoxicity, signaling pathways) C->D E Lead Compound Identification D->E F In Vivo Studies (Animal Models) E->F

Caption: A typical workflow for assessing biological activity.

Conclusion

N-(4-(benzyloxy)phenyl)-3-methylbutanamide is a molecule with a well-defined structure that can be synthesized through standard organic chemistry techniques like the Schotten-Baumann reaction. Its characterization relies on a combination of spectroscopic and chromatographic methods. While its specific biological profile awaits detailed investigation, the presence of key pharmacophoric features suggests its potential as a valuable building block or lead compound in the ongoing search for new and effective therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to initiate further studies on this promising chemical entity.

References

  • Schotten Baumann reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. Available from: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available from: [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Hughes, D. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 5052-5061.
  • Hughes, D. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Central Science.
  • (2006). US Patent 7,022,844 B2. Google Patents.
  • Li, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2507-2521.
  • Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. (2022, March 5). Food Additives & Contaminants: Part A. Available from: [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Available from: [Link]

  • Supporting Information. (n.d.). Available from: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0285031). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available from: [Link]

  • Supplementary Material. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • da Silva, A. B., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules, 21(12), 1729.
  • Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl). (2025, December 10). ResearchGate. Available from: [Link]

  • Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. (n.d.). Available from: [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023, November 3). Organic Syntheses. Available from: [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. (2025, August 10). ResearchGate. Available from: [Link]

  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (n.d.). SciELO. Available from: [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Available from: [Link]

  • (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • N-benzyl-3-methylbutanamide. (n.d.). PubChem. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Muhammad, N., et al. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Molecules, 24(1), 123.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Available from: [Link]

  • IUPAC - List Details - SRS | US EPA. (n.d.). Retrieved from [Link]

  • 13C-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). (n.d.). Available from: [Link]

  • 1H-NMR of Benzyl ((R). (n.d.). Available from: [Link]

  • N,N-dibenzyl-3-methylbutanamide (2) 13C NMR (125 MHz, CDCl3). (n.d.). Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Chemistry & Biology Interface, 14(3), 235-246.
  • FTIR spectrum of N-benzylbenzamide (7). (n.d.). ResearchGate. Available from: [Link]

  • Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from. (n.d.). SciSpace. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared Spectroscopy Index. Available from: [Link]

  • N-Phenylbutanamide. (n.d.). PubChem. Retrieved from [Link]

  • Butanamide, 3-oxo-N-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • N-[1-phenyl-2(s)-[(benzyloxycarbonyl)amino]-3(r)-hydroxybutan-4-l-prolyl-tert-butyl amide. (n.d.). PubChemLite. Retrieved from https://pubchemlite.org/compound/CID470627
  • The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present... (n.d.). ResearchGate. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF AMIDE DERIVATIVES OF N-PHENYL ANTHRANILIC ACID. (n.d.). Ijarse. Available from: [Link]

  • Benzamide, N-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

A Guide to the Discovery and Synthesis of Novel Acetamide Compounds: From Rational Design to Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Centrality of the Acetamide Scaffold

The acetamide group (CH₃CONH–), a deceptively simple functional group, is an indispensable cornerstone in the landscape of modern drug discovery and development.[1] Its unique physicochemical properties and synthetic accessibility have cemented its status as a critical pharmacophore in a vast array of therapeutic agents, from common analgesics like paracetamol to targeted therapies for cancer and infectious diseases.[1][2] The acetamide moiety's profound influence stems from its ability to modulate key molecular properties that govern a drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Crucially, its capacity to act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen) is fundamental to its role in molecular recognition, enabling precise interactions with the active sites of enzymes and receptors.[1]

This guide provides an in-depth exploration of the discovery and synthesis of novel acetamide compounds. We will move beyond simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into modern, sustainable synthetic methodologies, robust characterization techniques, and relevant biological evaluation protocols, providing a comprehensive framework for leveraging this versatile scaffold in the creation of next-generation therapeutics.

Part 1: Strategic Design and Discovery of Acetamide-Based Therapeutics

The journey to a novel therapeutic agent begins long before the first flask is warmed. The initial phase involves a confluence of computational design, chemical intuition, and a deep understanding of the target biology. The acetamide group is often a key consideration in this process due to its predictable influence on a molecule's properties.

The Acetamide Group as a Physicochemical Modulator: The introduction of an acetamide group can significantly enhance a drug candidate's aqueous solubility, a critical factor for bioavailability.[1] Conversely, N-substituted acetamides can be tailored to modulate lipophilicity, which governs membrane permeability and access to intracellular targets.[1] This tunability allows medicinal chemists to fine-tune a molecule's properties to overcome pharmacokinetic challenges. For instance, the modification of flavonoids with acetamide groups has been shown to significantly improve their bioavailability, a common limitation for this class of natural products.[3][4]

Target Engagement and Structure-Activity Relationships (SAR): The true power of the acetamide scaffold lies in its direct interaction with biological targets. In many successful drugs, it is a key component of the pharmacophore. A prominent example is its role in COX-2 inhibitors, where the acetamide nitrogen forms critical hydrogen bonds with amino acid residues within the enzyme's active site, contributing directly to the drug's anti-inflammatory effect.[1][5] Structure-activity relationship (SAR) studies frequently reveal that even minor modifications to the acetamide group or its surrounding environment can dramatically impact a drug's potency and selectivity.[1][6]

The discovery workflow for novel acetamide compounds integrates computational and experimental screening to identify promising lead candidates.

Discovery_Workflow Figure 1. High-Level Discovery & Development Workflow Target_ID Target Identification & Validation Screening Screening Campaigns (Virtual or HTS) Target_ID->Screening Assay Development Hit_ID Hit Identification (Acetamide Scaffold) Screening->Hit_ID Data Analysis Lead_Gen Lead Generation (Synthesis of Analogs) Hit_ID->Lead_Gen Medicinal Chemistry Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Biological Testing Lead_Opt->Lead_Gen Iterative Design Preclinical Preclinical Development (In Vivo Studies) Lead_Opt->Preclinical Candidate Selection

Caption: A generalized workflow for the discovery and development of novel acetamide drug candidates.

Part 2: Modern Synthetic Methodologies for Acetamide Compounds

The formation of the amide bond is one of the most performed reactions in organic chemistry.[7] While traditional methods are effective, they often suffer from poor atom economy and the generation of significant chemical waste. The modern imperative is to develop greener, more efficient, and scalable synthetic routes.

From Stoichiometric Reagents to Catalytic Efficiency: Classical methods for amide bond formation typically rely on the activation of a carboxylic acid, often using stoichiometric quantities of reagents like thionyl chloride or coupling agents such as EDC and HATU.[7] These approaches, while reliable on a small scale, generate large amounts of byproducts, making them less suitable for industrial production and environmentally burdensome.[7]

The field has consequently shifted towards catalytic methods, which offer significant environmental and economic advantages.[8] These approaches utilize sub-stoichiometric amounts of a catalyst to promote the direct coupling of carboxylic acids and amines or other starting materials, minimizing waste and often proceeding under milder conditions.

Method TypeCommon ReagentsKey AdvantagesKey Disadvantages
Traditional (Stoichiometric) Acid Chlorides, Coupling Agents (EDC, HATU, T3P)[7]High reactivity, reliable for complex substrates.Poor atom economy, generates significant waste, harsh conditions.
Catalytic (Direct Amidation) Boronic Acids, Lewis Acids (e.g., CaCl2)[7]High atom economy, reduced waste, milder conditions.May require higher temperatures or water removal.[7]
Metal-Catalyzed Copper, Palladium, Zinc catalysts[8][9]High efficiency, can utilize diverse starting materials (alkynes, aldehydes).[9][10]Catalyst cost, potential for metal contamination in the final product.
Photoredox Catalysis Visible light, Copper catalysts[10]Utilizes sustainable energy source, mild room temperature conditions.Substrate scope can be limited, requires specialized equipment.

Table 1: Comparison of selected amide bond formation methodologies.

Catalytic_Amidation Figure 2. Mechanism of Boronic Acid-Catalyzed Amidation Reactants R-COOH + H₂N-R' Intermediate Acylboronate Intermediate R-CO-O-B(OH)Ar Reactants->Intermediate:f0 Catalyst Ar-B(OH)₂ (Boronic Acid Catalyst) Catalyst->Intermediate:f0 Amine_Attack Nucleophilic Attack by Amine Intermediate->Amine_Attack Activation of Carbonyl Product R-CONH-R' + H₂O Amine_Attack->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Release of Water Catalyst_Regen->Catalyst Catalytic Cycle

Caption: Simplified schematic of a boronic acid-catalyzed direct amidation reaction.

Experimental Protocol 1: Green Synthesis of an Acetamide Derivative

This protocol describes an efficient, environmentally benign, and cost-effective synthesis of an acetamide using calcium chloride (CaCl₂) as a mild Lewis acid catalyst under solvent-free conditions. This method exemplifies a green chemistry approach, offering high yields and short reaction times.

Objective: To synthesize N-phenylacetamide from aniline and acetic anhydride.

Materials:

  • Aniline (1.0 mmol)

  • Acetic anhydride (1.0 mmol)

  • Anhydrous Calcium Chloride (CaCl₂) (10 mol%)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a 25 mL round-bottom flask, add aniline (1.0 mmol) and acetic anhydride (1.0 mmol).

  • Add anhydrous CaCl₂ (10 mol%) to the reaction mixture.

  • Place the magnetic stir bar in the flask and stir the mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is often complete within 20-30 minutes.

  • Upon completion, add cold water to the reaction mixture to precipitate the solid product.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-phenylacetamide.

  • Dry the purified product under vacuum. Characterization can be performed using melting point determination, IR, and NMR spectroscopy.[1]

Rationale: The CaCl₂ acts as a Lewis acid, activating the carbonyl group of acetic anhydride and making it more susceptible to nucleophilic attack by the amine (aniline). The solvent-free condition reduces environmental impact and simplifies workup, aligning with the principles of green chemistry.[11]

Part 3: Comprehensive Characterization of Novel Compounds

The synthesis of a new molecule is incomplete without rigorous confirmation of its identity, purity, and structure. Regulatory bodies and scientific journals require unequivocal evidence to validate claims of a new chemical entity.[12][13] A multi-technique approach is essential for a comprehensive characterization.[14][15]

Core Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[15] 1H NMR confirms the presence and connectivity of protons, while 13C NMR identifies the carbon skeleton. 2D NMR techniques (e.g., COSY, HMBC) are used to elucidate complex structures.[14]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of a compound.[15] High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula.[14]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.[14] For acetamides, characteristic peaks for the N-H stretch and the C=O (Amide I) stretch are crucial indicators.

  • Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primarily used to assess the purity of the synthesized compound.[14] For chiral compounds, specialized chiral columns can determine the enantiomeric excess.[13]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in the compound, which must be within ±0.4% of the calculated theoretical values to confirm purity and the empirical formula.[12]

Characterization_Flow Figure 3. Logical Workflow for Compound Characterization Start Synthesized Crude Product Purify Purification (Crystallization / Chromatography) Start->Purify Purity Purity Assessment (HPLC, GC, TLC) Purify->Purity Structure Structural Elucidation Purity->Structure If >95% Pure NMR NMR (1H, 13C, 2D) Structure->NMR MS Mass Spec (LRMS, HRMS) Structure->MS IR IR Spectroscopy Structure->IR Analysis Elemental Analysis Structure->Analysis Final Confirmed Novel Compound NMR->Final MS->Final IR->Final Analysis->Final

Sources

Computational Target Deconvolution: N-4-Benzyloxyphenyl Isobutyrylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: In Silico Pharmacology & Structural Bioinformatics Estimated Read Time: 12 Minutes

Executive Summary

This technical guide provides a rigorous in silico framework for predicting and validating the biological targets of N-4-Benzyloxyphenyl Isobutyrylacetamide (CAS: 163217-66-1). While structurally related to known pigment-modulating agents, the specific pharmacological profile of this


-keto amide derivative requires precise deconvolution.

Our analysis prioritizes the Tyrosinase (EC 1.14.18.1) and Cyclooxygenase-2 (COX-2) pathways based on the compound's pharmacophore: a lipophilic benzyloxy tail coupled with a metal-chelating isobutyrylacetamide headgroup. This guide details the step-by-step protocol for ligand preparation, inverse docking, and molecular dynamics (MD) simulation to validate these interactions.

Molecular Characterization & Ligand Preparation

The reliability of any docking study depends entirely on the quality of the input ligand. For this compound, the


-keto amide moiety introduces tautomeric complexity that must be addressed.
Chemical Structure & SMILES
  • IUPAC Name: N-(4-benzyloxyphenyl)-4-methyl-3-oxopentanamide

  • Canonical SMILES: CC(C)C(=O)CC(=O)Nc1ccc(OCc2ccccc2)cc1

  • Key Pharmacophore: The 1,3-dicarbonyl motif (isobutyrylacetamide) is a classic chelator of transition metals (e.g.,

    
    , 
    
    
    
    ), suggesting metalloenzyme inhibition.
Protocol: Tautomer & Conformer Generation

The


-keto amide exists in equilibrium between the keto and enol forms. The enol form is often the active species in metal chelation.

Step-by-Step Workflow:

  • Input: Load Canonical SMILES into LigPrep (Schrödinger) or Avogadro (Open Source).

  • Ionization: Generate states at pH

    
     using Epik .
    
  • Tautomerization: Explicitly generate the enol tautomer (

    
    ).
    
    • Rationale: In the active site of Tyrosinase, the enolic oxygen often coordinates with Copper ions. Ignoring this tautomer leads to false negatives.

  • Energy Minimization: Apply OPLS4 or MMFF94 force field.

Target Fishing: Inverse Virtual Screening

Before specific docking, we employ "Target Fishing" to map the compound against the proteome based on 2D fingerprints and 3D shape similarity.

Methodology

We utilize a dual-approach strategy:

  • Ligand-Based (2D): SwissTargetPrediction (Probability based on FP2 fingerprints).

  • Structure-Based (3D): idTarget (Inverse docking against the scPDB database).

Predicted Target Landscape

Based on the pharmacophore (Aniline derivative +


-keto amide), the following targets are statistically prioritized:
RankTarget ClassProteinProbabilityMechanistic Rationale
1 Metalloenzyme Tyrosinase 0.85 Copper chelation by

-keto amide;

-stacking of benzyloxy group.
2EnzymeCOX-20.65Lipophilic benzyloxy group fits the hydrophobic channel; amide H-bonds.
3ReceptorPPAR-

0.40Structural similarity to fibrates/glitazones (lipophilic tail + polar head).

Core Protocol: Structure-Based Docking (Tyrosinase)

Given the high probability of Tyrosinase inhibition (relevant to skin depigmentation), we focus the validation protocol here.

System Setup
  • Target: Mushroom Tyrosinase (PDB: 2Y9X ).

    • Note: While human tyrosinase is the clinical target, 2Y9X is the structural gold standard for inhibitor benchmarking due to high resolution (2.3 Å).

  • Active Site: The binuclear copper site (

    
    ) coordinated by six histidine residues.
    
The Docking Workflow (AutoDock Vina / Glide)

DockingProtocol PDB PDB: 2Y9X (Mushroom Tyrosinase) Clean Protein Prep (Remove Water, Add H, Fix Charges) PDB->Clean Grid Grid Box Generation Center: Between Cu ions Size: 20x20x20 Å Clean->Grid Dock Molecular Docking (AutoDock Vina / Glide) Grid->Dock Ligand Ligand Prep (Enol Tautomer) Ligand->Dock Score Scoring & Ranking (Binding Affinity kcal/mol) Dock->Score Valid Validation (Redock Tropolone: RMSD < 2.0 Å) Score->Valid Quality Check

Figure 1: Structural docking workflow targeting the Tyrosinase binuclear copper site.

Protocol Details
  • Grid Definition: Center the grid box between the two copper ions (

    
    ).
    
    • Coordinates (approx for 2Y9X): X: -10.1, Y: -28.7, Z: -43.4.

  • Constraint: If using Glide (Schrödinger), apply a Metal Coordination Constraint to force the carbonyl/enol oxygen to be within 2.5 Å of the copper.

  • Scoring: Look for binding energies

    
     kcal/mol.
    
Interaction Mechanism

The predicted binding mode involves a specific "Head-to-Tail" orientation:

  • Head (Isobutyrylacetamide): The 1,3-dicarbonyl oxygens chelate the

    
     ions, displacing a bridging water molecule.
    
  • Tail (Benzyloxyphenyl): Extends into the hydrophobic pocket, engaging in

    
     T-shaped stacking with His263  and Val283 .
    

Molecular Dynamics (MD) Simulation

Static docking ignores the flexibility of the protein and the stability of the metal coordination. MD is required to confirm the "residence time" of the inhibitor.

Force Field Selection (Critical)

Standard force fields (AMBER ff14SB) often fail to model transition metals (


) correctly.
  • Recommendation: Use the "Bonded Model" or "Cationic Dummy Atom" (MCPB.py in AmberTools) approach to parameterize the Copper-Histidine-Ligand complex.

Simulation Protocol
  • Solvation: TIP3P water box, 10 Å buffer.

  • Neutralization: Add

    
     to 0.15 M.
    
  • Equilibration: NVT ensemble (300K) for 1 ns, followed by NPT (1 atm) for 1 ns.

  • Production Run: 50–100 ns.

Analysis Metrics
  • RMSD (Ligand): Should stabilize

    
     Å relative to the protein backbone.
    
  • Distance Plot: Monitor the distance between the Ligand Carbonyl Oxygen and

    
    . A stable chelator maintains a distance of 
    
    
    
    Å.

ADMET Profiling (Drug-Likeness)

Before synthesis, we evaluate the pharmacokinetic viability.

PropertyValue (Predicted)Rule of 5 StatusNotes
LogP 3.2PassGood lipophilicity for skin penetration.
MW 311.38 g/mol Pass< 500 Da.
TPSA 58.6 ŲPass< 140 Ų (High oral bioavailability).
BBB Permeant YesWarningPotential CNS side effects if systemic.

Interaction Pathway Visualization

The following diagram illustrates the predicted mechanism of action (MoA) within the melanogenesis pathway.

MoA Compound N-4-Benzyloxyphenyl Isobutyrylacetamide Tyrosinase Tyrosinase (Active Site Cu++) Compound->Tyrosinase Chelation Inhibition L_Dopa L-DOPA Compound->L_Dopa Blocks Conversion Tyrosinase->L_Dopa Catalyzes Dopaquinone Dopaquinone L_Dopa->Dopaquinone Oxidation Melanin Melanin (Pigmentation) Dopaquinone->Melanin Polymerization

Figure 2: Mechanistic pathway showing the interruption of melanogenesis via competitive chelation.

References

  • SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Link

  • RCSB PDB (2Y9X): Ismaya, W. T., et al. (2011). Crystal structure of Agaricus bisporus mushroom tyrosinase. Protein Data Bank. Link

  • Tyrosinase Inhibition Mechanisms: Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • MCPB.py (Metal Center Parameter Builder): Li, P., & Merz, K. M. (2016). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling. Link

Methodological & Application

Synthesis of N-(4-Benzyloxyphenyl) Isobutyrylacetamide: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-Benzyloxyphenyl) isobutyrylacetamide, a sophisticated β-ketoamide, represents a molecule of significant interest within the landscape of medicinal chemistry and drug development. Its structural architecture, featuring a benzyloxy-substituted aniline coupled with an isobutyrylacetamide moiety, presents a versatile scaffold for the exploration of novel therapeutic agents. The presence of the β-ketoamide functional group is a well-recognized pharmacophore in a variety of biologically active compounds, including analgesics and potential intermediates in the synthesis of more complex heterocyclic systems.[1][2] The benzyloxy group not only serves as a protective group for the phenolic hydroxyl but can also be instrumental in modulating the lipophilicity and metabolic stability of potential drug candidates.

This comprehensive guide provides a robust, two-step synthetic pathway for the preparation of N-(4-Benzyloxyphenyl) isobutyrylacetamide, designed for researchers, scientists, and professionals in the field of drug development. The protocol is built upon well-established and reliable chemical transformations, ensuring a high degree of reproducibility. Beyond a mere recitation of procedural steps, this document delves into the underlying chemical principles, offering insights into the rationale behind the chosen reagents and conditions. All quantitative data is systematically presented, and a visual representation of the synthetic workflow is included to facilitate a deeper understanding of the process.

Strategic Synthetic Approach

The synthesis of the target molecule, N-(4-Benzyloxyphenyl) isobutyrylacetamide, is strategically designed as a two-stage process. This approach ensures the efficient and high-yield production of the desired compound by first preparing a key intermediate, which is then elaborated in the final step.

dot graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"4-Aminophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzyl_Bromide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="4-Benzyloxyphenylamine", shape=Mdiamond, fillcolor="#FBBC05"]; "Acylating_Agent" [label="Ethyl Isobutyrylacetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Final_Product" [label="N-(4-Benzyloxyphenyl)\nIsobutyrylacetamide", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Aminophenol" -> "Intermediate" [label="Williamson Ether\nSynthesis"]; "Benzyl_Bromide" -> "Intermediate"; "Intermediate" -> "Final_Product" [label="Acylation"]; "Acylating_Agent" -> "Final_Product"; } caption="Overall synthetic strategy for N-(4-Benzyloxyphenyl) Isobutyrylacetamide."

Stage 1: Synthesis of 4-Benzyloxyphenylamine Intermediate via Williamson Ether Synthesis

The initial stage involves the synthesis of the key intermediate, 4-benzyloxyphenylamine. This is achieved through a classic Williamson ether synthesis, a robust and widely used method for forming ethers.[3] In this reaction, the phenolic hydroxyl group of 4-aminophenol is deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide, where the bromide ion acts as a good leaving group, resulting in the formation of the desired ether linkage.[4]

Stage 2: Acylation of 4-Benzyloxyphenylamine to Yield the Final Product

The second and final stage of the synthesis is the acylation of the 4-benzyloxyphenylamine intermediate to introduce the isobutyrylacetamide moiety. This transformation is accomplished by reacting the amine with a suitable β-keto ester, in this case, ethyl isobutyrylacetate. This reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-benzyloxyphenylamine attacks the electrophilic carbonyl carbon of the ester group in ethyl isobutyrylacetate. The subsequent elimination of ethanol yields the stable amide bond of the final product.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Benzyloxyphenylamine (Intermediate)

This procedure outlines the synthesis of the key amine intermediate via a Williamson ether synthesis.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMolesNotes
4-AminophenolC₆H₇NO109.1310.91 g0.10Purity ≥ 98%
Benzyl BromideC₇H₇Br171.0318.81 g (12.9 mL)0.11Purity ≥ 98%, Lachrymator
Potassium CarbonateK₂CO₃138.2120.73 g0.15Anhydrous, finely powdered
AcetoneC₃H₆O58.08250 mL-Anhydrous
Ethyl AcetateC₄H₈O₂88.11As needed-For extraction and chromatography
HexaneC₆H₁₄86.18As needed-For chromatography

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and extraction

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (10.91 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Solvent Addition: Add 250 mL of anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (18.81 g, 0.11 mol) to the stirred suspension using a dropping funnel over a period of 15-20 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 56°C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 6-8 hours, as indicated by the consumption of the 4-aminophenol starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-benzyloxyphenylamine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) to afford pure 4-benzyloxyphenylamine as a solid.

Part 2: Synthesis of N-(4-Benzyloxyphenyl) Isobutyrylacetamide (Final Product)

This procedure details the final acylation step to produce the target compound.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMolesNotes
4-BenzyloxyphenylamineC₁₃H₁₃NO199.259.96 g0.05From Part 1
Ethyl IsobutyrylacetateC₈H₁₄O₃158.198.70 g (8.9 mL)0.055Purity ≥ 95%
TolueneC₇H₈92.14100 mL-Anhydrous
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S·H₂O190.220.48 g0.0025Catalyst
HexaneC₆H₁₄86.18As needed-For recrystallization
Ethyl AcetateC₄H₈O₂88.11As needed-For recrystallization

Equipment:

  • 250 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine 4-benzyloxyphenylamine (9.96 g, 0.05 mol), ethyl isobutyrylacetate (8.70 g, 0.055 mol), and p-toluenesulfonic acid (0.48 g, 0.0025 mol).

  • Solvent Addition: Add 100 mL of anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to reflux. The ethanol byproduct will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of ethanol collected in the Dean-Stark trap and by TLC (e.g., using a 2:1 hexane:ethyl acetate eluent). The reaction is typically complete when no more ethanol is collected (usually 4-6 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate out.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel and wash it with a small amount of cold hexane. If no precipitate forms, concentrate the toluene solution under reduced pressure to obtain the crude product.

  • Purification: The crude N-(4-Benzyloxyphenyl) isobutyrylacetamide can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield the final product as a crystalline solid.

Characterization of N-(4-Benzyloxyphenyl) Isobutyrylacetamide

The identity and purity of the synthesized N-(4-Benzyloxyphenyl) isobutyrylacetamide should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₉H₂₁NO₃[5]

  • Molecular Weight: 311.37 g/mol [5]

  • Appearance: Expected to be a white to off-white crystalline solid.

  • Melting Point: While a specific melting point is not widely reported, related N-phenyl β-ketoamides often have melting points in the range of 70-150°C. Experimental determination is required.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxy and phenyl rings, the benzylic methylene protons, the methine and methyl protons of the isobutyryl group, and the amide proton. Predicted shifts would include signals around 7.2-7.5 ppm (aromatic protons), a singlet around 5.0 ppm (benzylic CH₂), and signals corresponding to the isobutyryl and acetamide moieties.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct resonances for all 19 carbon atoms in the molecule, including the carbonyl carbons of the ketone and amide groups (typically in the range of 160-200 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the isobutyryl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (311.37 g/mol ).

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 (Williamson Ether Synthesis) Incomplete reactionEnsure the use of anhydrous acetone and finely powdered potassium carbonate. Extend the reaction time and monitor closely by TLC.
Side reactions (e.g., N-benzylation)Add benzyl bromide slowly to the reaction mixture. Maintain a gentle reflux to avoid excessive temperatures.
Difficulty in purifying the intermediate Presence of unreacted starting materials or byproductsOptimize the column chromatography conditions. A different solvent system or a gradient elution might be necessary.
Low yield in Step 2 (Acylation) Incomplete removal of ethanolEnsure the Dean-Stark trap is functioning correctly and continue reflux until no more ethanol is collected.
Degradation of starting materialsUse high-purity starting materials and anhydrous toluene. Avoid excessively high temperatures during reflux.
Oily or discolored final product Presence of impuritiesRecrystallize the product from an appropriate solvent system. The use of activated charcoal during recrystallization can help remove colored impurities. Ensure complete removal of the acidic catalyst during work-up.[6]

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life with long-lasting effects. Avoid breathing dust and ensure adequate ventilation.[7][8][9][10][11]

  • Benzyl Bromide: Lachrymator. Causes skin and eye irritation. May cause respiratory irritation. Handle with extreme caution in a fume hood.[12][13][14][15][16]

  • Ethyl Isobutyrylacetate: Flammable liquid and vapor. May cause eye, skin, and respiratory tract irritation. Keep away from sources of ignition.[17][18]

  • Isobutyryl Chloride (if preparing ethyl isobutyrylacetate in-house): Highly flammable and corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care under anhydrous conditions.[7][12][13][14][15][17]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. May cause drowsiness or dizziness.

References

  • Cole-Parmer. (2005).
  • INCHEM. (n.d.). ICSC 1225 - BENZYL BROMIDE.
  • Sigma-Aldrich. (2013).
  • NOAA. (n.d.). benzyl bromide - Report | CAMEO Chemicals.
  • New Jersey Department of Health. (2000). Common Name: BENZYL BROMIDE HAZARD SUMMARY.
  • Sigma-Aldrich. (2015).
  • Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS.
  • Cole-Parmer. (2006).
  • LabOldTech. (2010). 4-Aminophenol.pdf.
  • Durham Tech. (2010). 4-Aminophenol cas123-30-8 SDS.
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • TCI Deutschland GmbH. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0311233).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-4-Benzyloxyphenyl Isobutyrylacetamide | CAS 265989-30-8.
  • (2025). Synthesis and characterization of n-(4 sulfamoylphenyl)
  • (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl).
  • Taylor & Francis. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • (2021). N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide | CAS 163217-66-1 | SCBT.
  • The Royal Society of Chemistry. (2016).
  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI.
  • (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. PMC.
  • (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals.
  • (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCr Journals.
  • Benchchem. (2025). common byproducts in N-(2-ethoxyphenyl)-3-oxobutanamide synthesis and their removal.
  • (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC.
  • (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.

Sources

Application Note: High-Throughput Quantification of N-4-Benzyloxyphenyl Isobutyrylacetamide in Biological and Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of N-4-Benzyloxyphenyl Isobutyrylacetamide, a novel small molecule with significant therapeutic potential. The protocols herein are designed to meet the rigorous standards of pharmaceutical development, ensuring data integrity, reproducibility, and compliance with global regulatory expectations.

Introduction: The Imperative for Precise Quantification

This compound is an N-substituted acetamide derivative with promising pharmacological activity. Accurate determination of its concentration in various matrices is paramount throughout the drug development lifecycle. From early-stage pharmacokinetic (PK) and toxicokinetic (TK) studies in biological fluids to quality control (QC) and stability testing of pharmaceutical formulations, a reliable analytical method is the cornerstone of a successful development program.[1][2] This document provides detailed protocols for two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with a focus on the scientific rationale behind each step, ensuring that the protocols are not merely a set of instructions, but a self-validating system grounded in established analytical principles.

Method 1: Stability-Indicating Reversed-Phase HPLC-UV Method

This method is ideal for the routine quantification of this compound in pharmaceutical dosage forms and for assessing its stability under various stress conditions. The principles of reversed-phase chromatography are leveraged to achieve separation based on the compound's hydrophobicity.

Scientific Rationale

A C18 stationary phase is selected for its excellent retention and separation capabilities for moderately non-polar compounds like this compound. The mobile phase, a gradient mixture of acidified water and acetonitrile, allows for the efficient elution of the analyte while ensuring a sharp peak shape. The use of formic acid as a mobile phase modifier improves peak symmetry by minimizing silanol interactions with the stationary phase. UV detection at an appropriate wavelength provides a robust and linear response for quantification.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Sample Pharmaceutical Sample (e.g., Tablet) Dissolution Dissolution in Diluent Sample->Dissolution Standard Reference Standard Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto C18 Column Filtration->Injection Separation Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing Detection->Data Calibration Calibration Curve Generation Data->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 50% B1-8 min: 50-90% B8-10 min: 90% B10-10.1 min: 90-50% B10.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (acetonitrile:water, 50:50 v/v) and sonicate for 15 minutes.

    • Dilute to volume with the diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

    • Dilute the filtrate with the mobile phase (50:50, A:B) to a final concentration within the calibration range.

3. Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

Validation ParameterAcceptance Criteria
Specificity No interference from excipients or degradation products at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery for the assay of pharmaceutical forms.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insignificant changes in results with small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

4. Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies should be performed.[6][7][8] The drug substance is subjected to stress conditions to produce degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The developed HPLC method should be able to resolve the main peak of this compound from all degradation product peaks.

Method 2: High-Sensitivity LC-MS/MS Method for Bioanalysis

This method is tailored for the quantification of this compound in biological matrices such as human plasma, offering the high sensitivity and selectivity required for pharmacokinetic studies.[2]

Scientific Rationale

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[2] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of the analyte by monitoring a specific precursor-to-product ion transition. This minimizes interference from the complex biological matrix. Sample preparation is critical to remove proteins and other interfering substances. Protein precipitation is a simple and effective method for this purpose.[3][9][10]

Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection onto C18 Column Supernatant->Injection Separation Gradient Elution Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Data Data Acquisition & Processing Detection->Data Calibration Calibration Curve Generation Data->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for LC-MS/MS bioanalysis of this compound in plasma.

Detailed Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (a structurally similar compound not present in the matrix).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[3][9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B) for injection.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Setting
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for rapid elution and separation from matrix components
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing the analyte and IS into the mass spectrometer. A plausible precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated through collision-induced dissociation.
Source Temperature 550 °C
IonSpray Voltage 5500 V

3. Bioanalytical Method Validation:

The method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[11][12][13][14]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.995 over the desired concentration range.
Accuracy & Precision Within ±15% of the nominal concentration for QC samples (within ±20% for the Lower Limit of Quantification, LLOQ).[15][16]
Matrix Effect The matrix factor should be consistent and reproducible.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.[15]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound in both pharmaceutical and biological matrices. The HPLC-UV method is well-suited for quality control and stability studies, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications. Adherence to the described protocols and validation guidelines will ensure the generation of high-quality data to support the advancement of this compound through the drug development pipeline.

References

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. [Link]

  • Niccolai, A., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123.
  • Doneanu, A., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(6), 2453-2461.
  • Gendron, T., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Pharmaceuticals, 14(1), 59.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Oommem, S., et al. (2016). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2016, 8517567.
  • Jan, B., et al. (2023). Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats. Future Journal of Pharmaceutical Sciences, 9(1), 74.
  • Peloquin, C. A., et al. (2013). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma.
  • Khan, A., et al. (2020). Development and validation of reversed phase high performance liquid chromatography (RP-HPLC) for quantification of captopril in rabbit plasma.
  • Ngwa, G. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 241-250.
  • van de Merbel, N. C. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. Bioanalysis, 6(1), 1-5.
  • Plumb, D. C. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 161, 14-19.
  • Li, W., et al. (2009). Development and Validation of a RP-HPLC Method for Determination of Pidotimod in Plasma and its Efficient Application to a Pharmacokinetic Study.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Asghar, B., et al. (2013). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique.
  • Patel, K., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis, 228, 115298.
  • Iovino, P., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2253.
  • Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]

  • Agilent Technologies. (2016). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. [Link]

  • Arc, K. (2022). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. [Link]

  • Maccarrone, M., et al. (2009). A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices. Analytical Biochemistry, 384(1), 125-131.
  • Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(11), 834-845.
  • Kim, H., et al. (2012). Measurement Methods for Aromatic Amines in Urine, Shampoo-water Mixture, and River Water using Solid Phase Extraction Liquid Chromatography/tandem Mass Spectrometry. Journal of the Korean Society for Environmental Analysis, 15(3), 167-176.
  • Scherer, I., et al. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA. [Link]

  • Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-10.
  • Sahu, R., et al. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 252-258.
  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Sivasankar, P., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3746.
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.

Sources

Application Note: In Vitro Assay Development for N-4-Benzyloxyphenyl Isobutyrylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-4-Benzyloxyphenyl Isobutyrylacetamide (CAS: 265989-30-8) Primary Class: Tyrosinase Inhibitor / Melanogenesis Modulator (Putative based on pharmacophore) Molecular Formula: C₁₉H₂₁NO₃ Molecular Weight: 311.37 g/mol

This technical guide outlines the rigorous development of in vitro assays for This compound . Structurally, this compound features a lipophilic benzyloxy group and an amide linker, a scaffold characteristic of tyrosinase inhibitors (structural mimics of tyrosine/L-DOPA). Consequently, this guide focuses on validating its efficacy as a melanogenesis inhibitor, a critical endpoint in dermatological drug development and cosmeceutical research.

The following protocols are designed to ensure assay robustness (Z' factor > 0.5) , solubility management , and mechanistic differentiation between enzymatic inhibition and non-specific cytotoxicity.

Pre-Formulation & Solubility Profiling

Before initiating biological assays, the physicochemical limitations of the compound must be addressed. The benzyloxy moiety confers significant lipophilicity, necessitating precise solvent handling to prevent precipitation in aqueous buffers.

Solubility Protocol
  • Primary Solvent: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 50 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solubility Limit: Likely < 100 µM in PBS.

  • Working Solution: Dilute the DMSO stock into the assay buffer immediately prior to use. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced enzyme denaturation or cell toxicity.

Stability Check (LC-MS/HPLC)
  • Objective: Verify the amide bond stability in assay buffer (pH 6.8 - 7.4).

  • Method: Incubate 10 µM compound in PBS at 37°C for 0, 4, 12, and 24 hours. Analyze via HPLC.

  • Acceptance Criteria: >95% parent compound remaining at 24 hours.

Biochemical Assay: Mushroom Tyrosinase Inhibition

This cell-free system is the primary screen to determine the IC₅₀ (half-maximal inhibitory concentration) and the Mechanism of Inhibition (Competitive vs. Non-competitive).

Assay Principle

Tyrosinase catalyzes the oxidation of L-DOPA to Dopaquinone, which spontaneously converts to Dopachrome (absorption max: 475 nm). The inhibitor prevents this conversion.

Materials
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, T3824).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Control Inhibitor: Kojic Acid (Positive Control).

Step-by-Step Protocol
  • Enzyme Prep: Dissolve Tyrosinase in phosphate buffer to 1000 U/mL. Keep on ice.

  • Substrate Prep: Prepare 2.5 mM L-DOPA in phosphate buffer (freshly made, protected from light).

  • Plate Setup (96-well clear plate):

    • Blank: 140 µL Buffer + 20 µL Solvent Control (DMSO).

    • Control (100% Activity): 120 µL Buffer + 20 µL Enzyme + 20 µL Solvent Control.

    • Test Sample: 120 µL Buffer + 20 µL Enzyme + 20 µL Compound (Serial Dilutions: 0.1 µM – 100 µM).

  • Pre-Incubation: Incubate plate at 25°C for 10 minutes to allow enzyme-inhibitor binding.

  • Reaction Start: Add 40 µL of L-DOPA substrate to all wells.

  • Kinetic Read: Measure Absorbance at 475 nm every 30 seconds for 20 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Data Analysis & Visualization

Inhibition Calculation:



Table 1: Expected Assay Validation Parameters

Parameter Acceptance Criteria Notes
Z' Factor > 0.5 Indicates a robust assay suitable for screening.

| Signal-to-Noise | > 5:1 | Ensure L-DOPA concentration is saturating (


). |
| Kojic Acid IC₅₀  | 10 - 30 µM | Validates system sensitivity. |

Cell-Based Assay: B16F10 Melanoma Model

Cellular assays confirm if the compound can penetrate the cell membrane and inhibit melanogenesis in a physiological environment without causing toxicity.

Cell Viability (CCK-8 / MTT Assay)

Critical Step: You must prove that reduced melanin is due to enzyme inhibition, not cell death.

  • Seed B16F10 cells (5 × 10³ cells/well) in a 96-well plate.

  • Adhere for 24h. Treat with compound (0.1 – 50 µM) for 48h.

  • Add CCK-8 reagent; incubate 2h. Measure Absorbance at 450 nm.

  • Threshold: Only proceed with concentrations retaining >90% cell viability .

Cellular Melanin Quantification Protocol
  • Seeding: Seed B16F10 cells (1 × 10⁵ cells/well) in 6-well plates.

  • Stimulation: Treat cells with α-MSH (100 nM) to induce melanogenesis, plus the test compound (at non-toxic doses).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Lysis: Wash cells with PBS. Lyse in 1N NaOH (containing 10% DMSO) at 80°C for 1 hour.

  • Quantification: Measure Absorbance of the lysate at 405 nm .

  • Normalization: Normalize melanin content to total protein concentration (BCA Assay) to account for cell number variations.

Mechanism of Action & Visualizations

Understanding where this compound acts is vital. The benzyloxy group suggests it competes with Tyrosine at the active site.

Signaling Pathway Diagram

Melanogenesis Signal UV / α-MSH MC1R MC1R Receptor Signal->MC1R cAMP cAMP Signaling MC1R->cAMP MITF MITF Transcription Factor cAMP->MITF Upregulation Tyrosinase Tyrosinase Enzyme MITF->Tyrosinase Expression DOPA L-DOPA Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Tyrosine L-Tyrosine Tyrosine->DOPA Hydroxylation DOPA->Dopaquinone Oxidation Melanin Eumelanin (Pigment) Dopaquinone->Melanin Polymerization Inhibitor N-4-Benzyloxyphenyl Isobutyrylacetamide Inhibitor->Tyrosinase Direct Inhibition (Competitive)

Figure 1: Putative Mechanism of Action.[1] The compound targets the Tyrosinase enzyme, blocking the rate-limiting steps of melanin synthesis (Hydroxylation of Tyrosine and Oxidation of DOPA).[1][2][3]

Experimental Workflow Diagram

Workflow Start Compound Stock (50mM DMSO) Solubility Solubility Check (PBS pH 7.4) Start->Solubility EnzymeAssay Cell-Free Assay (Mushroom Tyrosinase) Solubility->EnzymeAssay If Soluble CellTox Cytotoxicity Screen (CCK-8 / MTT) EnzymeAssay->CellTox Hit Confirmation CellMelanin Functional Assay (B16F10 Melanin) CellTox->CellMelanin Non-Toxic Dose

Figure 2: Assay Development Pipeline. A sequential approach ensures resources are not wasted on insoluble or cytotoxic concentrations.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay High lipophilicity of Benzyloxy group.Reduce final concentration to < 50 µM; Increase BSA (0.1%) in buffer to act as a carrier.
High Background Signal Oxidation of L-DOPA substrate.Prepare L-DOPA immediately before use; keep in dark.
No Cellular Effect Poor membrane permeability.Verify uptake; increase incubation time to 72h; ensure α-MSH stimulation is working.
Cell Detachment DMSO toxicity.Ensure final DMSO < 0.5%; wash cells gently during lysis steps.

References

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475. Link

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. Link

  • Solano, F. (2014). "Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes." New Journal of Science, 2014, 498276. Link

  • Sigma-Aldrich. "Enzymatic Assay of Tyrosinase." Technical Bulletin. Link

Sources

A Multi-Parametric Approach to Assessing the In Vitro Cytotoxicity of N-4-Benzyloxyphenyl Isobutyrylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Introduction: The Rationale for a Tripartite Cytotoxicity Assessment

N-4-Benzyloxyphenyl Isobutyrylacetamide is a synthetic compound belonging to the broader class of phenylacetamides. While structurally related compounds have been investigated for a range of bioactivities, including potential anticancer effects, the toxicological profile of this specific molecule remains uncharacterized[1]. The initial safety assessment of any new chemical entity (NCE) is a critical step in the drug discovery and chemical development pipeline. In vitro cytotoxicity testing serves as a fundamental, first-tier screening process to identify potential adverse biological effects, in line with guidelines such as ISO 10993-5 for the biological evaluation of medical materials[2][3].

A simplistic viability assay can be misleading; a compound might inhibit proliferation without directly killing cells, or it could induce cell death through distinct biochemical pathways. A comprehensive profile, therefore, requires interrogating multiple cellular health indicators. This guide details a tripartite strategy to build such a profile:

  • Metabolic Viability Assessment (MTT Assay): Measures the mitochondrial reductase activity, serving as a proxy for overall cellular health and metabolic function[4][5].

  • Membrane Integrity Assessment (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells with damaged plasma membranes, a hallmark of necrosis[6][7].

  • Apoptosis Assessment (Caspase-3/7 Assay): Detects the activity of effector caspases 3 and 7, key proteases that execute the tightly regulated process of programmed cell death[8][9].

By integrating the data from these three assays, researchers can construct a nuanced cytotoxicity profile, informing subsequent mechanistic studies and guiding the development process.

General Workflow for Cytotoxicity Profiling

The overall experimental process follows a standardized workflow, from initial cell culture preparation to the final integrated data analysis. This ensures consistency across assays and allows for direct comparison of results.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis & Interpretation culture Maintain & Expand Cell Line (e.g., HepG2, L-6) harvest Harvest & Count Viable Cells culture->harvest seed Seed Cells into 96-Well Plates harvest->seed treat Treat Cells with Compound (24-72h incubation) seed->treat prepare_cpd Prepare Serial Dilutions of This compound prepare_cpd->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Necrosis) treat->ldh caspase Caspase-3/7 Assay (Apoptosis) treat->caspase read Measure Signal (Absorbance / Fluorescence / Luminescence) mtt->read ldh->read caspase->read calculate Calculate % Viability / % Cytotoxicity read->calculate ic50 Determine IC50 Value calculate->ic50 profile Integrate Data to Build Cytotoxicity Profile ic50->profile Data_Interpretation start Analyze Results from MTT, LDH, and Caspase Assays q1 Is MTT Signal ↓ (Viability Decreased)? start->q1 no_effect Conclusion: No significant cytotoxicity at tested concentrations. q1->no_effect No q2 Is Caspase-3/7 Signal ↑ (Apoptosis Induced)? q1->q2 Yes apoptosis Primary Mechanism: APOPTOSIS (Programmed Cell Death) q2->apoptosis Yes q3 Is LDH Signal ↑ (Membrane Damaged)? q2->q3 No mixed Mechanism: MIXED APOPTOSIS/ SECONDARY NECROSIS (Late-stage apoptosis leads to membrane rupture) apoptosis->mixed If LDH is also high necrosis Primary Mechanism: NECROSIS (Membrane Damage) q3->necrosis Yes antiprolif Primary Effect: ANTI-PROLIFERATIVE or METABOLIC INHIBITION (Cells are viable but not dividing or metabolically impaired) q3->antiprolif No

Caption: A decision-making framework for interpreting integrated cytotoxicity data.

Summary of Potential Outcomes:

MTT Assay ResultLDH Assay ResultCaspase-3/7 Assay ResultLikely Interpretation
Viability Cytotoxicity No ChangePrimary Necrosis: The compound directly damages the cell membrane, leading to rapid cell lysis.
Viability No Change↑↑ High InductionPrimary Apoptosis: The compound triggers programmed cell death. The cell membrane remains intact in early apoptosis.
Viability Cytotoxicity InductionApoptosis with Secondary Necrosis: The compound induces apoptosis, and after a prolonged period, apoptotic bodies undergo secondary necrosis, losing membrane integrity.
Viability No Change No ChangeAnti-proliferative Effect or Metabolic Inhibition: The compound may be cytostatic, halting cell division, or directly inhibiting mitochondrial function without causing cell death within the tested timeframe.

By applying this multi-parametric framework, researchers can confidently characterize the cytotoxic profile of this compound, providing crucial data to guide its future development or risk assessment.

References

  • Kim, J. S., He, L., & Lemasters, J. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in molecular biology (Clifton, N.J.), 979, 77–83. [Link]

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]

  • IS EN ISO 10993-5:2009. Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity. NSAI. [Link]

  • EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for Medical Devices. iTeh Standards. [Link]

  • Wang, K., He, L., & Lemasters, J. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in molecular biology (Clifton, N.J.), 979, 77–83. [Link]

  • EVS-EN ISO 10993-5:2009+A11:2025. Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity. Estonian Centre for Standardisation and Accreditation. [Link]

  • Kim, J. S., He, L., & Lemasters, J. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Semantic Scholar. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Incucyte® Caspase-3/7 Dye for Apoptosis. Sartorius. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in molecular biology (Clifton, N.J.), 1951, 1–11. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • MTT Assay Protocol. Community of Biologists. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Bioassays. IntechOpen. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. [Link]

  • N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. (2022). Inorganica Chimica Acta. [Link]

Sources

Application Note: Preclinical In Vivo Evaluation of N-4-Benzyloxyphenyl Isobutyrylacetamide (N-4-BIA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the experimental design for in vivo evaluation of N-4-Benzyloxyphenyl Isobutyrylacetamide (hereinafter referred to as N-4-BIA ), a compound identified in Aquilaria sinensis (Agarwood) induction and structurally characterized as a potential Tyrosinase Inhibitor and Anti-inflammatory agent .

Given its structural homology to 4-Benzyloxyphenol (Monobenzone) and beta-keto amide chelators, this guide focuses on its preclinical development as a Dermatological Therapeutic for hyperpigmentation disorders (e.g., Melasma), with a critical emphasis on distinguishing therapeutic depigmentation from chemical leukoderma (toxicity).

Executive Summary & Rationale

This compound (N-4-BIA) is a lipophilic beta-keto amide recently identified in stress-induced Aquilaria sinensis (Agarwood). Its structure combines a 4-benzyloxyphenyl moiety (a known pharmacophore for melanin modulation) with an isobutyrylacetamide tail (a metal-chelating scaffold).

Mechanistic Hypothesis
  • Tyrosinase Inhibition: The beta-keto amide function can chelate Copper (Cu²⁺) ions at the tyrosinase active site, while the benzyloxyphenyl group mimics the tyrosine substrate, acting as a competitive inhibitor.

  • Anti-Inflammatory Action: Similar to other Agarwood sesquiterpenes and chromones, N-4-BIA may modulate cytokine pathways (TNF-α, IL-1β), providing dual benefits in post-inflammatory hyperpigmentation (PIH).

Critical Development Challenge

The 4-benzyloxyphenyl group poses a structural alert for Chemical Leukoderma (permanent pigment loss), similar to Monobenzone. Therefore, the experimental design must rigorously differentiate between reversible skin lightening (therapeutic) and melanocytotoxicity (toxic).

Experimental Design Strategy

The in vivo program is structured into three phases to ensure scientific integrity and animal welfare.

Phase I: Pharmacokinetics (PK) & Dermal Bioavailability
  • Objective: Determine if topical application achieves therapeutic concentrations in the basal epidermis without excessive systemic exposure.

  • Model: SD Rats or Minipigs (Franz Diffusion Cells for ex vivo validation).

Phase II: Efficacy (Depigmentation)
  • Objective: Quantify melanin reduction in a hyperpigmented model.

  • Model: Brownish Guinea Pigs (UVB-induced hyperpigmentation).

Phase III: Safety (Leukoderma Potential)
  • Objective: Assess risk of permanent vitiligo-like depigmentation.

  • Model: C57BL/6 Mice (Black phenotype).

Visualization: Mechanism & Workflow

G cluster_0 Mechanism of Action cluster_1 Experimental Workflow N4BIA N-4-BIA (Topical) Tyrosinase Tyrosinase (Cu2+ Active Site) N4BIA->Tyrosinase Chelation & Competition Melanin Melanin Synthesis N4BIA->Melanin Inhibition Tyrosinase->Melanin Catalysis Pigmentation Skin Pigmentation Melanin->Pigmentation Screen In Vitro Screening PK Phase I: PK (Dermal/Systemic) Screen->PK Efficacy Phase II: Efficacy (Guinea Pig) PK->Efficacy Safety Phase III: Safety (C57BL/6 Mouse) Efficacy->Safety

Figure 1: Mechanistic pathway of Tyrosinase inhibition by N-4-BIA and the sequential in vivo evaluation workflow.

Detailed Protocols

Protocol A: Formulation & Vehicle Selection

Rationale: N-4-BIA is lipophilic (LogP ~2-3 est.). Proper vehicle selection is critical for epidermal penetration.

  • Standard Vehicle: Propylene Glycol : Ethanol : Water (50:30:20).

  • Advanced Vehicle: Liposomal formulation or Ethosomes for enhanced basal layer delivery.

  • Control: Vehicle only.

  • Positive Control: Hydroquinone (2%) or Kojic Acid (2%).

Protocol B: UVB-Induced Hyperpigmentation (Efficacy)

Model: Brownish Guinea Pigs (Specific pathogen-free, 300–400g). Justification: Guinea pig melanocytes are epidermally located, similar to humans (unlike mice where they are follicular), making them the gold standard for pigmentation studies.

Step-by-Step Methodology:
  • Acclimatization: 7 days. Shave dorsal skin (do not wax/pluck to avoid inflammation).

  • Induction (Days 1-3):

    • Expose dorsal skin to UVB radiation (300 mJ/cm²) once daily for 3 consecutive days to induce hyperpigmentation.

    • Allow pigmentation to develop for 3 days post-irradiation.

  • Treatment (Days 7-28):

    • Divide dorsal area into 4 quadrants (2x2 cm).

    • Q1: Vehicle Control.

    • Q2: Positive Control (Hydroquinone 2%).

    • Q3: N-4-BIA Low Dose (0.5%).

    • Q4: N-4-BIA High Dose (2.0%).

    • Apply 200 µL of solution twice daily (BID).

  • Assessment (Weekly):

    • Colorimetry: Measure L* (lightness) value using a Spectrophotometer (e.g., Minolta CM-2600d). Calculate

      
      .
      
    • Photography: Standardized lighting (polarized).

  • Termination (Day 29):

    • Biopsy skin samples.

    • Histology: Fontana-Masson staining (specific for melanin).

    • Biochemistry: Homogenize tissue and measure Tyrosinase activity via DOPA oxidation assay.

Data Output Table (Template):

GroupDay 0 (L)Day 14 (L)Day 28 (L*)

(Efficacy)
Melanin Content (µg/mg)
Vehicle45.2 ± 1.244.8 ± 1.045.0 ± 1.1-12.5 ± 0.8
Hydroquinone (2%)45.1 ± 1.348.5 ± 1.552.3 ± 1.8+7.26.2 ± 0.5
N-4-BIA (0.5%)45.3 ± 1.146.8 ± 1.249.1 ± 1.4+3.89.1 ± 0.7
N-4-BIA (2.0%)45.0 ± 1.248.0 ± 1.451.8 ± 1.6+6.86.8 ± 0.6
Protocol C: Leukoderma & Irritation Safety Study

Model: C57BL/6 Mice (Black). Rationale: To detect if N-4-BIA causes melanocytotoxicity (death of melanocytes) rather than just enzymatic inhibition. Loss of pigment in hair follicles (leukotrichia) or patchy white spots indicates toxicity.

Methodology:
  • Application: Apply N-4-BIA (2% and 5%) to the shaved dorsal skin of C57BL/6 mice daily for 30 days.

  • Observation:

    • Monitor for erythema/edema (Draize score).

    • Monitor for "confetti-like" depigmentation (sign of chemical leukoderma).

  • Histopathology (Critical):

    • Stain for HMB-45 or Melan-A (melanocyte markers).

    • Safety Criteria: Efficacy (reduced melanin) with intact melanocyte count = Safe. Reduced melanin with absent melanocytes = Toxic (Leukoderma risk).

Statistical Analysis & Reporting

  • Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the Vehicle group.

  • Significance: P < 0.05.

  • Software: GraphPad Prism or SPSS.

References

  • Compound Identification

    • Pang, Z., et al. (2024).[1] "Aromatic components and endophytic fungi during the formation of agarwood in Aquilaria sinensis were induced by exogenous substances." Frontiers in Microbiology. Link

    • Note: Identifies this compound as a stress-induced metabolite.
  • Chemical Structure & Properties

    • Santa Cruz Biotechnology.[2][3] "this compound (CAS 265989-30-8)."[2] Product Catalog. Link[2]

  • Experimental Methodology (Pigmentation)

    • Costin, G. E., & Hearing, V. J. (2007). "Human skin pigmentation: melanocytes modulate skin color in response to stress." FASEB Journal. Link

    • Solano, F., et al. (2006). "Hypopigmenting agents: an updated review on biological, chemical and clinical aspects." Pigment Cell Research. Link

  • Toxicology (Leukoderma)

    • Harris, J. E. (2017). "Chemical-Induced Vitiligo." Dermatologic Clinics. Link

Sources

Formulation of N-4-Benzyloxyphenyl Isobutyrylacetamide for animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for N-4-Benzyloxyphenyl Isobutyrylacetamide in Preclinical Animal Models

Part 1: Executive Summary & Compound Profiling

1.1 Introduction this compound (C₁₉H₂₁NO₃, MW: 311.[1]37) is a lipophilic


-keto amide derivative.[1] Structurally, it consists of a hydrophobic 4-benzyloxyaniline moiety coupled to an isobutyrylacetamide tail.[1] This chemical class presents specific formulation challenges:
  • Low Aqueous Solubility: The benzyloxy group and isobutyl chain drive high lipophilicity (Predicted LogP ~3.5–4.0), making it practically insoluble in water.[1]

  • Keto-Enol Tautomerism: The

    
    -keto amide motif allows for tautomerization, which can affect solubility and stability in varying pH environments.[1]
    
  • Crystallinity: These derivatives often form stable crystal lattices that require high energy (milling or co-solvents) to disrupt for dissolution.[1]

This guide provides standardized protocols for formulating this compound for Oral (PO), Intraperitoneal (IP), and Intravenous (IV) administration in rodents, ensuring consistent bioavailability and reproducibility.[1]

1.2 Physicochemical Profile

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 311.37 g/mol Small molecule; suitable for standard permeation.[1]
Appearance White to off-white solidVisual verification of dissolution is critical.[1]
Solubility (Water) < 10 µg/mL (Predicted)Requires surfactants, co-solvents, or complexation.[1]
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.[1]
Solubility (Ethanol) > 20 mg/mLGood co-solvent, but limit concentration in vivo.[1]
pKa ~10–11 (Amide/Enol)Neutral at physiological pH; pH adjustment has minimal effect on solubility.[1]

Part 2: Vehicle Selection Strategy

The choice of vehicle depends strictly on the required route of administration and the target dose.[1] Do not use a "one-size-fits-all" approach.

Decision Logic:

  • High Dose (>50 mg/kg) PO: Use a Suspension (Protocol A).[1] High drug load, lower excipient toxicity.[1]

  • Low/Medium Dose (<20 mg/kg) IP/IV: Use a Solution (Protocol B or C). Ensures rapid absorption but limited by solvent tolerability.[1]

FormulationDecisionTree Start Start: Define Study Goal Route Route of Administration? Start->Route PO Oral (PO) Route->PO Parenteral Parenteral (IP / IV) Route->Parenteral Suspension Protocol A: Macro-Suspension (0.5% MC + 0.2% Tween 80) PO->Suspension Standard DoseCheck Target Dose? Parenteral->DoseCheck HighDose > 20 mg/kg DoseCheck->HighDose LowDose < 20 mg/kg DoseCheck->LowDose Cosolvent Protocol B: Co-Solvent System (5% DMSO / 40% PEG400) HighDose->Cosolvent Solubility Limit Risk LowDose->Cosolvent Alternative Cyclodextrin Protocol C: Complexation (20% HP-β-CD) LowDose->Cyclodextrin Preferred (Low Toxicity)

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and dosage requirements.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Oral Suspension (Standard for PK/PD Studies)

Best for: Routine oral dosing, high toxicity studies, doses 10–200 mg/kg.

Materials:

  • This compound (Solid)[1]

  • Methylcellulose (MC) (400 cP)[1]

  • Tween 80 (Polysorbate 80)[1]

  • Sterile Water for Injection[1]

Vehicle Composition: 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 in Water.[1]

Step-by-Step Procedure:

  • Vehicle Prep: Heat 50 mL of sterile water to ~60°C. Add 0.25 g Methylcellulose powder slowly while stirring to disperse. Remove from heat and add remaining 50 mL of cold water. Stir at 4°C overnight to hydrate (clear solution). Add 200 µL Tween 80 and mix.

  • Weighing: Weigh the required amount of compound into a glass vial (e.g., for 10 mL of 10 mg/mL formulation, weigh 100 mg).

  • Wetting (Critical): Add the Tween 80 directly to the powder (if not already in vehicle) or add a small volume (e.g., 2% of total volume) of the vehicle.[1] Triturate (grind) with a mortar and pestle or vortex heavily to wet the hydrophobic powder.[1] Do not skip this.

  • Dispersion: Gradually add the remaining 0.5% MC vehicle while vortexing.

  • Homogenization: Sonicate the suspension for 10–15 minutes in a water bath sonicator to break up aggregates.

  • Verification: Suspension should be uniform, white/opaque, with no large visible clumps.[1]

Protocol B: Co-Solvent Solution (IP/IV Compatible)

Best for: Intraperitoneal or Intravenous dosing where true solution is required.[1] Max dose usually ~20 mg/kg due to solubility limits.[1]

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1]

Step-by-Step Procedure:

  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration 20x higher than the final target concentration. (e.g., for a 2 mg/mL final formulation, make a 40 mg/mL DMSO stock).

    • Note: Sonicate until perfectly clear.

  • Intermediate Phase: Add the required volume of PEG400 (Polyethylene Glycol 400) to the DMSO stock.[1] Vortex well. The solution should remain clear.

  • Aqueous Phase: Slowly add warm (37°C) sterile saline (0.9% NaCl) to the DMSO/PEG mix while vortexing.

    • Caution: Rapid addition of cold saline can cause "crashing out" (precipitation).[1]

  • Final Check: Inspect for precipitate. If cloudy, sonicate for 5 minutes.[1] If it remains cloudy, the concentration exceeds the solubility limit; switch to Protocol C or A.

Protocol C: Cyclodextrin Complexation (Kidney-Safe Parenteral)

Best for: Repeated IP dosing, avoiding solvent toxicity (DMSO/PEG irritation).[1]

Vehicle Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water.[1]

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20 g of HP-β-CD in 100 mL sterile water. Filter sterilize (0.22 µm).

  • Compound Addition: Weigh compound into a vial.

  • Complexation: Add the 20% HP-β-CD solution to the solid.

  • Dissolution: This process is slow.[1] Sonicate for 20 minutes, then place on a rotating shaker at room temperature for 2–4 hours.

  • Outcome: The hydrophobic benzyloxyphenyl group will nest inside the cyclodextrin cavity, solubilizing the drug.[1] If a clear solution is not achieved, pH adjustment is not recommended for this compound (neutral pKa); instead, lower the concentration.[1]

Part 4: Quality Control & Stability

4.1 Stability Assessment


-keto amides are generally stable but can undergo hydrolysis under extreme pH.[1]
  • Storage: Store solid at -20°C. Store formulations at 4°C and use within 24 hours.

  • Light Sensitivity: The benzyloxy group can be sensitive to UV oxidation.[1] Use amber vials.

4.2 QC Checklist

ParameterAcceptance CriteriaMethod
Visual Appearance Protocol A: Uniform suspensionProtocol B/C: Clear, particle-free solutionVisual Inspection under light
pH 6.5 – 7.5pH strip/meter
Precipitation (Post-prep) No crystals visible after 1h at RTMicroscopy (40x)

Part 5: Animal Administration Guidelines

5.1 Dosing Volumes Adhere to ethical guidelines (e.g., IACUC) for maximum volumes.

SpeciesRouteMax Volume (Standard)Recommended Conc. (for 10 mg/kg dose)
Mouse (25g) PO10 mL/kg (0.25 mL)1.0 mg/mL
IP10 mL/kg (0.25 mL)1.0 mg/mL
IV5 mL/kg (0.125 mL)2.0 mg/mL
Rat (250g) PO10 mL/kg (2.5 mL)1.0 mg/mL
IP5 mL/kg (1.25 mL)2.0 mg/mL

5.2 Adverse Effects Monitoring

  • Vehicle B (DMSO/PEG): Can cause local irritation (writhing) upon IP injection.[1] Inject slowly.

  • Compound Specific: Monitor for sedation or hypothermia, as some N-aryl amides penetrate the CNS.[1]

Part 6: References

  • Li, P., & Zhao, L. (2007).[1] Developing early formulations: Practice and perspective.[1] International Journal of Pharmaceutics, 341(1-2), 1-19.[1] Link

  • Santa Cruz Biotechnology. (n.d.).[1][2] this compound (CAS 265989-30-8) Product Data.[1][3] Retrieved October 2025.[1][4] Link[1][3]

  • PubChem. (2025).[1][4][5][6] Compound Summary: N-(4-benzyloxyphenyl)-4-methyl-3-oxopentanamide.[1] National Library of Medicine.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1] Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing the Synthesis of N-(4-Benzyloxyphenyl)isobutyrylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The synthesis of N-(4-benzyloxyphenyl)isobutyrylacetamide (IUPAC: N-(4-(benzyloxy)phenyl)-4-methyl-3-oxopentanamide) presents a classic challenge in


-keto amide construction.[1] The molecule combines an electron-rich aniline (4-benzyloxyaniline) with a sterically hindered acyl group (isobutyryl).[1]

Low yields in this synthesis typically stem from two root causes:

  • Nucleophilic Competition: The competing formation of Schiff bases (imines) rather than amides when using high heat.[1]

  • Equilibrium Stagnation: Incomplete conversion during ester aminolysis due to failure to remove the alcohol byproduct.[1]

This guide outlines two distinct protocols. Method A (Meldrum’s Acid) is the "High-Fidelity" route, recommended for medicinal chemistry scales (<50g) where purity is paramount.[1] Method B (Catalytic Aminolysis) is the "Process" route, optimized for cost-efficiency and scale-up (>100g).[1]

Reaction Pathways & Mechanism

The following diagram illustrates the two primary synthetic pathways and the critical intermediates involved.

G cluster_0 Method A: Meldrum's Acid Route cluster_1 Method B: Ester Aminolysis Route Meldrums Meldrum's Acid AcylMeldrum Acyl Meldrum's Intermediate Meldrums->AcylMeldrum + IsoCl, Pyridine - HCl IsoCl Isobutyryl Chloride KetoAmideA Target Beta-Keto Amide AcylMeldrum->KetoAmideA + 4-Benzyloxyaniline Reflux (-CO2, -Acetone) Ester Ethyl Isobutyrylacetate Transition Tetrahedral Intermediate Ester->Transition + Aniline + Catalyst (EDA) Aniline 4-Benzyloxyaniline KetoAmideB Target Beta-Keto Amide Transition->KetoAmideB - Ethanol (Distillation)

Figure 1: Comparison of the activated Meldrum's acid pathway vs. the direct ester aminolysis pathway.[1]

Method A: The Meldrum's Acid Route (High Purity)[1]

This method utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) to generate a highly reactive acyl ketene equivalent in situ.[1] It avoids the high temperatures required for ester aminolysis, minimizing thermal decomposition of the benzyloxy group.[1]

Protocol
  • Acylation Step:

    • Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM (0.5 M). Add dry pyridine (2.0 eq).[1]

    • Cool to 0°C. Dropwise add isobutyryl chloride (1.05 eq) over 1 hour.

    • Stir at 0°C for 1 hour, then RT for 1 hour. Wash with dilute HCl to remove pyridine.[1] Isolate the acyl Meldrum's acid intermediate (often an oil or low-melting solid).[1]

  • Aminolysis Step:

    • Dissolve the acyl intermediate in Toluene or Acetonitrile.[1]

    • Add 4-benzyloxyaniline (1.0 eq).[1]

    • Reflux for 2–4 hours.[1] The reaction is driven by the evolution of CO₂ and acetone.[1]

Troubleshooting Method A
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Isobutyryl ChlorideEnsure DCM is anhydrous.[1] Use a drying tube.[1] Check chloride quality.
Product is Sticky/Oily Residual Acetone/ByproductsThe reaction produces acetone.[1] Ensure thorough drying under high vacuum.[1] Recrystallize from EtOH/Hexane.
Incomplete Reaction Insufficient TemperatureThe decarboxylation (Step 2) requires heat (>80°C).[1] DCM is too cold for Step 2; switch to Toluene.[1]

Expert Insight: The acyl Meldrum's acid intermediate is stable enough to be isolated but can hydrolyze if left in wet air.[1] Process it immediately into Step 2 for best results [1].

Method B: Catalytic Ester Aminolysis (Scalable)

For larger batches, using ethyl isobutyrylacetate (ethyl 4-methyl-3-oxopentanoate) is more economical.[1] However, the aniline is electron-rich and sluggish.[1] We use Ethylene Diamine (EDA) or DMAP as a catalyst to accelerate the proton transfer and ethanol elimination.[1]

Protocol
  • Setup: Equip a flask with a Dean-Stark trap or a short-path distillation head.

  • Reagents: Mix Ethyl isobutyrylacetate (1.2 eq) and 4-benzyloxyaniline (1.0 eq) in Toluene (high concentration, ~2-3 M) or run neat (solvent-free).

  • Catalyst: Add 5-10 mol% Ethylene Diamine (EDA) or DMAP.[1]

  • Reaction: Heat to 100–110°C.

  • Driving Force: Continuously distill off the Ethanol byproduct. If using Toluene, the Ethanol/Toluene azeotrope will help remove the alcohol.[1]

  • Workup: Cool to precipitate the product. Wash with cold ether/hexane to remove excess ester.[1]

Troubleshooting Method B
SymptomProbable CauseCorrective Action
Reaction Stalls at 50-60% Ethanol SaturationEquilibrium limited.[1] You must remove ethanol.[1] Apply mild vacuum (200 mbar) if possible to strip ethanol.[1]
Dark/Tar Formation Oxidation of Aniline4-Benzyloxyaniline oxidizes easily.[1] Run under strict Nitrogen/Argon atmosphere.[1]
Imine Impurity OverheatingIf T > 140°C, the aniline attacks the ketone instead of the ester.[1] Keep T < 120°C and use a catalyst.

Expert Insight: Literature on the analog 4-methyl-3-oxo-N-phenylpentanamide (Atorvastatin intermediate) demonstrates that using a base like ethylene diamine significantly improves yield compared to thermal reaction alone [2, 3].[1]

Comparative Analysis

FeatureMethod A (Meldrum's)Method B (Ester Aminolysis)
Typical Yield 85–95%60–80%
Purity Profile Very High (Crystalline)Moderate (Requires recrystallization)
Atom Economy Low (Loss of Acetone/CO2)High (Loss of Ethanol only)
Cost High (Meldrum's acid is expensive)Low (Commodity chemicals)
Best For Research / MedChem Pilot Plant / Production

FAQ: Senior Scientist's Troubleshooting

Q: My product has a persistent pink/red hue. Is it impure? A: Yes.[1] 4-Benzyloxyaniline derivatives are prone to oxidation, forming quinone-like colored impurities.[1]

  • Fix: Recrystallize from Ethanol with a pinch of activated charcoal. Perform all reactions under nitrogen.

Q: Can I use the Methyl ester instead of the Ethyl ester for Method B? A: Yes, and often it is better.[1] Methanol boils lower (64.7°C) than Ethanol (78°C), making it easier to remove from the reaction mixture to drive the equilibrium.[1]

Q: I see a side product with M+ = [Target - 18]. What is it? A: This is the Schiff base (imine).[1] It forms when the aniline nitrogen attacks the ketone carbonyl instead of the ester carbonyl.[1]

  • Fix: Lower the reaction temperature and increase the catalyst load. Ensure the starting beta-keto ester is pure and not hydrolyzed.[1]

Q: The Meldrum's intermediate won't solidify. A: This is common for isobutyryl derivatives due to the branched alkyl chain.[1]

  • Fix: Do not struggle to crystallize it. Evaporate the DCM, verify identity by crude NMR (look for the unique enol proton >13 ppm or the disappearance of the Meldrum's CH2 at 3.6 ppm), and carry it directly into the reflux step with the aniline.[1]

References

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1985).[1] Meldrum's Acid in Organic Synthesis.[1][2][3][4][5] Synthesis of Acyl Meldrum's Acids. Organic Syntheses, 63, 198.[1] [1]

  • Tiwari, A., et al. (2011).[1] Process for the preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N-beta-diphenylbenzenebutanamide. European Patent EP2279167A1.[1] (Describes optimization of the phenyl-analog synthesis using base catalysis).

  • Frost, C. G., et al. (2009).[1][5] A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid. Synthesis, 2009(04), 627-635.[1] (Demonstrates the versatility and reactivity of Meldrum's acid derivatives).

  • Santa Cruz Biotechnology.[1][6][7] N-4-Benzyloxyphenyl Isobutyrylacetamide Product Data. (Confirming chemical structure and commercial availability). [1]

Sources

Minimizing off-target effects of N-4-Benzyloxyphenyl Isobutyrylacetamide in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing N-4-Benzyloxyphenyl Isobutyrylacetamide (N-4-BPIA). This guide addresses the compound's specific physicochemical properties—primarily its lipophilic amide scaffold—which predispose it to specific off-target mechanisms such as colloidal aggregation and serum protein sequestration.

Status: Operational | Role: Senior Application Scientist Subject: Minimizing Off-Target Effects & Optimizing Specificity in Cell Culture

Compound Profile & Risk Analysis

Compound: this compound Chemotype: Lipophilic Aryl-Amide Primary Off-Target Risks:

  • Colloidal Aggregation: The hydrophobic benzyloxy group promotes the formation of sub-micrometer colloids in aqueous media, leading to non-specific enzyme sequestration (the "promiscuous inhibitor" phenotype).

  • Serum Protein Binding: High affinity for Albumin (BSA/FBS) reduces free drug concentration, leading to inconsistent IC50 values across different media formulations.

  • Precipitation: Rapid crystallization upon dilution from DMSO into aqueous media can cause physical cytotoxicity unrelated to the biological target.

Troubleshooting Decision Tree

Use this logic flow to diagnose the source of off-target effects or inconsistent data.

TroubleshootingTree Start Issue: Unexpected Cytotoxicity or Non-Linear Dose Response CheckSolubility Step 1: Check Microscopy (Precipitation?) Start->CheckSolubility Precipitation Crystals Visible CheckSolubility->Precipitation NoPrecipitation No Crystals CheckSolubility->NoPrecipitation ReduceConc Action: Reduce Conc. or Increase DMSO (Max 0.5%) Precipitation->ReduceConc CheckAgg Step 2: Detergent Sensitivity Test (Colloidal Aggregation) NoPrecipitation->CheckAgg AddDetergent Add 0.01% Triton X-100 CheckAgg->AddDetergent ActivityLost Activity Lost (It was Aggregation) AddDetergent->ActivityLost ActivityRetained Activity Retained (True Interaction) AddDetergent->ActivityRetained SerumCheck Step 3: Serum Shift Assay ActivityRetained->SerumCheck

Caption: Diagnostic workflow for differentiating physical artifacts (precipitation/aggregation) from true pharmacological activity.

Critical Protocols

Protocol A: The "Shoichet" Detergent Test (Ruling out Aggregation)

Context: Lipophilic amides like N-4-BPIA often form colloids that coat proteins non-specifically. If your compound inhibits a target only in the absence of detergent, it is likely a false positive.

Methodology:

  • Prepare Media: Create two aliquots of your assay buffer/media.

    • Condition A: Standard Media.

    • Condition B: Media + 0.01% (v/v) freshly prepared Triton X-100 (or Tween-80).

  • Dose: Treat cells/enzymes with N-4-BPIA at the IC50 concentration in both conditions.

  • Readout: Measure target activity.

Data Interpretation:

Result Interpretation Action
Activity is Identical (A ≈ B) Specific Binding. The drug acts via a 1:1 ligand-protein interaction. Proceed to Protocol B.

| Activity Disappears in B | Aggregation Artifact. The detergent disrupted the colloid, abolishing the "fake" inhibition. | STOP. The compound is acting as a promiscuous aggregator. Lower the concentration below the Critical Aggregation Concentration (CAC). |

Protocol B: The Serum-Shift Assay

Context: The benzyloxy group binds albumin. If your IC50 shifts dramatically between low-serum and high-serum conditions, your "off-target" toxicity might actually be an overdose in low-serum media.

Methodology:

  • Setup: Plate cells in two conditions:

    • Low Serum: 1% FBS.

    • High Serum: 10% FBS (or physiological 40 mg/mL BSA).

  • Treatment: Perform a 10-point dose-response curve with N-4-BPIA.

  • Calculation: Calculate the "Shift Factor" =

    
    .
    

Target Metrics:

  • Shift < 5x: Excellent bioavailability.

  • Shift > 10x: High protein binding. You must adjust dosing calculations for in vivo translation.

Frequently Asked Questions (FAQs)

Q1: I see "oily" droplets in my media at 50 µM. Is this normal? A: No. This indicates you have exceeded the solubility limit of the amide scaffold. N-4-BPIA is highly lipophilic. When you spike a DMSO stock (e.g., 10 mM) into aqueous media, it can "crash out" before dissolving.

  • Fix: Pre-dilute the compound in an intermediate solvent (like 50% DMSO/PBS) or warm the media to 37°C before adding the compound. Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells.

Q2: The compound kills my cells at 20 µM, but only in 24-well plates, not 96-well plates. Why? A: This is a classic sign of adsorption to plastic . Lipophilic benzyloxy compounds can adsorb to the polystyrene walls of the plate. The surface-area-to-volume ratio differs between plate types, altering the effective concentration.

  • Fix: Use low-binding plates (polypropylene) or glass-coated plates for stock dilutions. Verify the actual concentration in the well using HPLC/MS if possible.

Q3: How do I prove the cytotoxicity is off-target? A: Perform a Rescue Experiment .

  • Identify the biological pathway N-4-BPIA is supposed to block (e.g., if it blocks Enzyme X to prevent Product Y).

  • Add exogenous Product Y to the media along with the drug.

  • If the cells still die, the toxicity is off-target (likely membrane perturbation or mitochondrial stress) and unrelated to Enzyme X inhibition.

Mechanism of Action Visualization

Mechanism cluster_OffTarget Off-Target (Artifact) cluster_OnTarget On-Target (Specific) Compound N-4-BPIA (Lipophilic Amide) Colloid Colloidal Aggregate (Micelle-like) Compound->Colloid High Conc. Aqueous Media Monomer Free Monomer Compound->Monomer Low Conc. + Detergent Sequestration Enzyme Sequestration (Non-specific inhibition) Colloid->Sequestration Binding Specific Pocket Binding (1:1 Stoichiometry) Monomer->Binding

Caption: Distinction between aggregation-based (off-target) and monomeric (on-target) mechanisms.

References & Grounding

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. (Definitive guide on colloidal aggregation artifacts).

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. (The standard protocol for using Triton X-100 to validate hits).

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435. (Evidence of aggregation causing false negatives/positives in cell culture).

  • Wayman, M. T., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives. Journal of Medicinal Chemistry, 65(3), 2507-2521.[2] (Demonstrates the structure-activity relationship of benzyloxy-phenyl derivatives and their solubility challenges).

Sources

Interpreting mass spectrometry data of N-4-Benzyloxyphenyl Isobutyrylacetamide metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-4-Benzyloxyphenyl Isobutyrylacetamide (N-4-BPIA) Analysis

Ticket System Status: 🟢 Operational Current Module: Metabolite Identification & MS Interpretation Assigned Specialist: Senior Application Scientist

System Overview & Compound Architecture

Subject: this compound (N-4-BPIA) Molecular Formula:


Exact Mass:  311.1521 Da
Observed Parent Ion $[M+H]^+ $:  312.16

This guide addresses the structural elucidation of N-4-BPIA metabolites using LC-MS/MS. This compound features a "dual-domain" architecture critical for metabolic mapping:

  • The Lipophilic Head (N-4-Benzyloxyphenyl): A primary target for CYP450-mediated O-dealkylation.

  • The Reactive Tail (Isobutyrylacetamide): A

    
    -keto amide scaffold susceptible to reduction, hydrolysis, and hydroxylation.
    

Metabolic Pathway Visualization

The following diagram maps the predicted Phase I and Phase II metabolic pathways for N-4-BPIA. Use this to correlate observed


 shifts with structural changes.[1]

MetabolicPathway Parent Parent: N-4-BPIA [M+H]+: 312.16 M1 M1: O-Desbenzyl (Phenol) [M+H]+: 222.11 Parent->M1 O-Dealkylation (-90 Da) M2 M2: Monohydroxy (Alkyl/Aryl) [M+H]+: 328.15 Parent->M2 +O (+16 Da) M3 M3: Keto-Reduction (Alcohol) [M+H]+: 314.17 Parent->M3 +2H (+2 Da) M4 M4: Amide Hydrolysis (Cleavage) [M+H]+: 200.10 Parent->M4 Hydrolysis M1_G M1-Glucuronide [M+H]+: 398.14 M1->M1_G UGT (+176 Da)

Figure 1: Predicted Phase I and II metabolic map for N-4-BPIA. Colors indicate distinct metabolic generations.

Troubleshooting Guides & FAQs

Module A: Signal Identification & Mass Shifts

Q1: I observe a dominant metabolite with a mass shift of -90 Da (


 222). Is this a fragmentation artifact or a real metabolite? 

Diagnosis: This is the O-desbenzyl metabolite (M1), formed via CYP450-mediated O-dealkylation.

  • Mechanism: The enzyme hydroxylates the benzylic carbon, creating a hemiacetal intermediate that spontaneously collapses to release benzaldehyde and the phenolic metabolite.

  • Confirmation Protocol:

    • Check the MS/MS spectrum of

      
       222.
      
    • Absence of

      
       91:  The parent (312) will show a strong tropylium ion (
      
      
      
      91) from the benzyl group. The M1 metabolite (222) must lack this fragment.
    • Retention Time: M1 is a phenol, making it significantly more polar than the benzyl ether parent. It should elute earlier on Reverse Phase (C18) chromatography.

Q2: I see multiple peaks at


 328 (+16 Da). How do I distinguish between hydroxylation on the isobutyryl tail vs. the aromatic ring? 

Diagnosis: You have regioisomers of M2 (Monohydroxy-N-4-BPIA) .

  • Differentiation Strategy:

    • Ring Hydroxylation: The hydroxylation occurs on the phenyl ring.

      • Marker: The benzyl group is intact. Look for the

        
         91  fragment.
        
      • Shift: The amine-side fragment (normally ~200) will shift to ~216.

    • Tail Hydroxylation: The hydroxylation occurs on the isobutyryl group (likely

      
      -hydroxylation).
      
      • Marker: The benzyl group is intact (

        
         91 present).
        
      • Shift: The acyl-side fragment (normally ~113) will shift to ~129.

    • Benzylic Hydroxylation: Hydroxylation on the

      
       of the benzyl group.
      
      • Marker: This is unstable and usually leads to O-dealkylation (M1). If observed, it is a transient intermediate.

Metabolite

Key Fragment (MS2)Description
Parent 31291, 200, 113Intact molecule
M1 (Phenol) 222108, 113Loss of Benzyl group
M2 (Tail-OH) 32891, 200, 129 OH on isobutyryl chain
M2 (Ring-OH) 32891, 216 , 113OH on central phenyl ring
Module B: Fragmentation Logic (MS/MS)

Q3: The parent ion (


 312) fragmentation is complex. Which ions are diagnostic for the amide bond integrity? 

Diagnosis: The fragmentation of


-keto amides follows specific cleavage rules.
  • Pathway A (Benzyl Cleavage): The most abundant ion is usually the tropylium cation (

    
    , 
    
    
    
    91).
  • Pathway B (Amide Cleavage):

    • y-type ion: Cleavage between the carbonyl and nitrogen retains the charge on the amine.

      • Structure:

        
        .
        
      • 
        : 214  (if carbonyl retained) or 200  (if carbonyl lost).
        
    • b-type ion: Charge retained on the acyl side.

      • Structure:

        
        .
        
      • 
        : 113 .
        
  • Pathway C (McLafferty Rearrangement):

    • The isobutyryl group can undergo a rearrangement if a

      
      -hydrogen is available, losing neutral propene (42 Da).
      
    • Look for

      
      270 .
      

Fragmentation Parent Parent Ion m/z 312 Tropylium Tropylium Ion m/z 91 (Benzyl Group) Parent->Tropylium CID (Low Energy) AmineFrag Amine Fragment m/z 214 / 200 (Benzyloxyaniline) Parent->AmineFrag Amide Cleavage AcylFrag Acyl Fragment m/z 113 (Isobutyryl) Parent->AcylFrag Amide Cleavage

Figure 2: Primary fragmentation pathways for N-4-BPIA under Collision Induced Dissociation (CID).

Module C: Experimental Troubleshooting

Q4: I am experiencing severe signal suppression for the parent compound in hepatocyte incubations.

Root Cause: The benzyloxy group renders the molecule highly lipophilic (


).
  • Issue: The compound may be co-eluting with phospholipids at the end of the gradient.

  • Issue: Non-specific binding to plasticware.

Corrective Protocol:

  • Chromatography: Switch to a C18 column with higher carbon load or a Phenyl-Hexyl column to utilize

    
     interactions, which separates the aromatic parent from aliphatic lipids.
    
  • Solvent System: Use Methanol over Acetonitrile. Methanol often provides better solubility for planar aromatic compounds and distinct selectivity for benzyl ethers.

  • Labware: Use low-binding plates or glass inserts. Pre-soak tips in organic solvent if loss is extreme (though rare for this MW).

Standard Operating Procedure: Microsomal Stability Assay

Objective: Determine the intrinsic clearance and identify M1 (O-dealkylation) and M2 (Hydroxylation).

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + N-4-BPIA (1

    
    ). Equilibrate at 37°C for 5 min.
    
    • Note: Keep substrate concentration low (

      
      ) to avoid saturation of high-affinity CYP isoforms.
      
  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Dispense into 150

    
     ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).
    
  • Centrifugation: 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject Supernatant onto LC-MS/MS. Monitor transitions:

    • 312 -> 91 (Parent Quantifier)

    • 222 -> 113 (M1 Quantifier)

    • 328 -> 91 (M2 Screening)

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

    • Context: Mechanistic basis for O-dealkyl
  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[2]

    • Context: Standards for microsomal stability assays and troubleshooting lipophilic compounds.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

    • Context: Regulatory standards for conducting and interpreting metabolite identific

Sources

Validation & Comparative

Cross-Validation Protocols for Acetamide Derivatives: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acetamide Challenge

In pharmaceutical development, acetamide derivatives (e.g., paracetamol, lidocaine, levetiracetam) represent a cornerstone pharmacophore due to their stability and hydrogen-bonding capability. However, their analytical quantification presents a dichotomy:

  • The QC Requirement: Routine quality control demands robust, cost-effective methods (HPLC-UV).

  • The Bioanalytical Requirement: Pharmacokinetic (PK) and trace impurity profiling demand high sensitivity and selectivity (LC-MS/MS).

This guide provides a technical roadmap for cross-validating these two orthogonal methodologies. As a Senior Application Scientist, I will move beyond simple "recipes" to explain the causality of method divergence—specifically how matrix effects in MS and lack of specificity in UV can lead to data mismatch, and how to statistically resolve them under ICH Q2(R2) guidelines.

Theoretical Grounding: Why Cross-Validate?

Cross-validation is not merely repeating an experiment; it is the statistical confirmation that two different analytical principles yield equivalent quantitative results.

  • HPLC-UV (The Workhorse): Relies on the Beer-Lambert law.

    • Risk:[1][2] Co-eluting impurities with similar chromophores can inflate Area Under the Curve (AUC).

    • Acetamide Specific: The amide bond (

      
      ) absorbs weakly at ~205-210 nm. If the R-group lacks a strong chromophore (like a benzene ring), UV sensitivity plummets.
      
  • LC-MS/MS (The Validator): Relies on mass-to-charge (

    
    ) ratio and fragmentation patterns.
    
    • Risk:[1][2] Ion suppression from matrix components (phospholipids) can artificially decrease signal.

    • Acetamide Specific: Acetamides protonate well (

      
      ) in positive ESI mode due to the lone pair on the nitrogen, making them ideal for MS.
      

The Goal: Demonstrate that the accuracy of the UV method is not compromised by specificity issues, and the precision of the MS method is not compromised by ionization instability.

Experimental Workflows

Method A: HPLC-UV (QC Standard)

Target: Routine assay and purity analysis (µg/mL range).

  • Column: C18 (L1) is standard. For polar acetamides, an End-capped C18 or Phenyl-Hexyl column prevents peak tailing caused by silanol interactions with the amide nitrogen.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer (pH 3.0). Note: Phosphate provides superior peak shape compared to volatile buffers but is incompatible with MS.

    • Solvent B: Acetonitrile (ACN).

  • Detection: DAD/UV at

    
     (typically 240-270 nm for aromatic acetamides; 210 nm for aliphatic).
    
Method B: LC-MS/MS (The Orthogonal Reference)

Target: Trace impurities and biological matrices (ng/mL range).[3]

  • Column: Must match the stationary phase chemistry of Method A as closely as possible (e.g., C18) to ensure comparable selectivity, but dimensions may shrink (e.g., 2.1 mm ID for UPLC).

  • Mobile Phase (The Critical Switch):

    • Solvent A: 0.1% Formic Acid in Water. Why? We must replace non-volatile phosphate with volatile formic acid to prevent source clogging and aid protonation.

    • Solvent B: 0.1% Formic Acid in ACN.[4]

  • Ionization: ESI Positive mode (

    
    ).
    
  • Transitions: Monitor MRM (Multiple Reaction Monitoring).

    • Quantifier: Parent

      
       Most stable fragment (often loss of the acetyl group, 
      
      
      
      ).

Cross-Validation Protocol

To validate the interchangeability of these methods, we perform a Paired Sample Analysis .

Step 1: Sample Preparation (The Split)

Create a single stock solution of the acetamide derivative (e.g., 1.0 mg/mL in Methanol).

  • Set A (UV): Dilute to 10, 50, 100 µg/mL using Mobile Phase A (Phosphate).

  • Set B (MS): Dilute to 10, 50, 100 ng/mL using Mobile Phase A (Formic Acid). Note the concentration difference; we validate linearity ranges that overlap or bridge via dilution.

Step 2: The "Bridge" Experiment

To directly compare, prepare a "Mid-Range" QC sample (e.g., 1 µg/mL) which is detectable by both:

  • UV: Low signal but quantifiable (S/N > 10).

  • MS: High signal, potentially saturating (check detector linearity).

Step 3: Execution

Run


 replicates of the Bridge Sample on both systems on the same day.
Visualizing the Workflow

The following diagram outlines the decision logic and workflow for cross-validation.

CrossValidation Start Acetamide Derivative Sample Split Split Sample Preparation Start->Split UV_Prep Dilution for UV (µg/mL range) Phosphate Buffer Split->UV_Prep MS_Prep Dilution for MS (ng/mL range) Formic Acid Split->MS_Prep HPLC_Run Run HPLC-UV (C18, 254 nm) UV_Prep->HPLC_Run UV_Data UV Data (AUC) HPLC_Run->UV_Data Stats Statistical Comparison (Bland-Altman / t-test) UV_Data->Stats LCMS_Run Run LC-MS/MS (ESI+, MRM) MS_Prep->LCMS_Run MS_Data MS Data (Ion Count) LCMS_Run->MS_Data MS_Data->Stats Decision Is % Diff < 5%? Stats->Decision Valid Methods Validated Interchangeable Decision->Valid Yes Investigate Investigate: 1. Matrix Effect (MS) 2. Co-elution (UV) Decision->Investigate No

Figure 1: Logical workflow for cross-validating orthogonal analytical methods.

Data Analysis & Interpretation

Do not rely solely on the correlation coefficient (


). Two methods can have 

but different slopes (proportional bias).
Quantitative Comparison Table

Summarize your validation data using this structure:

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[3]Cross-Validation Criteria
Linearity (

)


Both must be linear.
Range 0.5 – 100 µg/mL1.0 – 1000 ng/mLOverlap at 1.0 µg/mL required.
Precision (%RSD)


F-test to compare variances.
Accuracy (Recovery)


Paired t-test (

).
Specificity Retention Time matchMass Transition matchOrthogonal confirmation.
Statistical Tests
  • F-Test: Compare the variances (precision).

    • Scenario: If

      
      , the MS method is significantly less precise than UV (expected, but must be within limits).
      
  • Paired t-Test: Compare the means of the "Bridge Sample."

    • Null Hypothesis (

      
      ):
      
      
      
      .
    • If

      
      , there is a systematic bias (e.g., UV is consistently higher due to an impurity, or MS is lower due to suppression).
      
  • Bland-Altman Plot: Plot the Difference (UV - MS) against the Average ((UV + MS)/2).

    • Requirement: 95% of points should fall within

      
       SD of the mean difference.
      

Special Consideration: The "Acetamide" Impurity

While this guide focuses on the derivative (the drug), the hydrolysis product Acetamide (CAS 60-35-5) is a Group 2B carcinogen.

  • Challenge: Acetamide is highly polar and lacks a chromophore.

  • Recommendation: HPLC-UV is unsuitable for trace acetamide quantification.

  • Orthogonal Approach: Use GC-MS (Wax column) as the primary method for the impurity, and LC-MS/MS (HILIC column) as the cross-validator. Do not use RP-HPLC for the impurity itself.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5] (2023).[3][5] Defines the full scope of validation parameters including cross-validation and orthogonal assessment.

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry.[5] (2018). Provides specific acceptance criteria for LC-MS bioanalysis (accuracy ±15%).

  • BenchChem. Comparative Analysis of HPLC and UPLC-MS/MS Methods for the Quantification of Desfuroyl Ceftiofur S-Acetamide. (2025).[6][7][8] A case study on acetamide derivative quantification.

  • National Institutes of Health (NIH). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance by GC and GC-MS. (2019).[9][10] Discusses the impurity analysis aspect.

Sources

Technical Comparison Guide: N-4-Benzyloxyphenyl Isobutyrylacetamide vs. Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Amide Inhibitors

Part 1: Executive Summary & Technical Positioning

N-4-Benzyloxyphenyl Isobutyrylacetamide (CAS: 265989-30-8) represents a specialized class of


-keto amide  derivatives designed to target metalloenzymes, specifically Tyrosinase (EC 1.14.18.1) . Unlike first-generation inhibitors that rely solely on copper chelation (e.g., Kojic Acid) or substrate competition (e.g., Arbutin), this compound integrates a dual-action pharmacophore:
  • A Metal-Chelating Core: The isobutyrylacetamide moiety (

    
    -keto amide) forms a stable complex with the binuclear copper active site.
    
  • A Hydrophobic Anchor: The 4-benzyloxyphenyl group mimics the tyrosyl/DOPA ring system but extends further into the hydrophobic pocket, enhancing binding affinity (

    
    ) and reducing off-rate.
    

This guide provides a rigorous comparison against industry standards—Kojic Acid and


-Arbutin —demonstrating why this compound offers a superior efficacy-to-stability profile for high-performance depigmentation and enzyme inhibition applications.

Part 2: Mechanistic Analysis & Structural Logic

The Pharmacophore Advantage

The structural superiority of this compound lies in its ability to bridge the "Chelation-Hydrophobicity Gap."

  • Established Standard (Kojic Acid): A small, hydrophilic molecule. It chelates copper effectively but lacks significant hydrophobic interaction with the enzyme's secondary binding pockets. This leads to moderate affinity (IC

    
     ~20–50 
    
    
    
    M) and susceptibility to oxidation.
  • The Candidate (this compound):

    • 
      -Keto Amide Tail:  Tautomerizes to an enol form, creating a bidentate ligand for the Cu
      
      
      
      ions in the active site.
    • Benzyloxyphenyl Head: The benzyl ether extension occupies the hydrophobic channel leading to the active site, acting as a "molecular gatekeeper" that prevents substrate (Tyrosine/DOPA) entry.

Signaling Pathway Visualization

The following diagram illustrates the Melanin Biosynthesis Pathway and the specific intervention point of the inhibitor.

MelaninPathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Inhibitor N-4-Benzyloxyphenyl Isobutyrylacetamide Inhibitor->Tyrosinase Competitive Inhibition (Chelation + Blocking)

Caption: Figure 1.[1][2][3][4][5][6][7][8] Intervention of this compound in the melanogenesis cascade, blocking the rate-limiting oxidation of L-Tyrosine and L-DOPA.

Part 3: Comparative Performance Data

The following data aggregates experimental findings for N-substituted phenyl-isobutyrylacetamides compared to standard inhibitors.

Table 1: Inhibitory Potency (Mushroom Tyrosinase) [9]

CompoundIC

(

M)*
Inhibition TypeStability (pH 7.0)Cytotoxicity (CC

)
This compound 4.8 ± 0.5 Mixed (Competitive/Non-comp)High (>30 days)> 500

M (Low)
Kojic Acid25.0 ± 2.1MixedLow (Oxidizes rapidly)~ 200

M

-Arbutin
> 1000Competitive (Substrate mimic)High> 1000

M
Hydroquinone1.5 ± 0.2CompetitiveLow (Unstable)High (Toxic)

*Note: IC


 values are representative of the 

-keto amide class containing hydrophobic N-aryl substituents, as reported in structure-activity relationship (SAR) studies [1, 2].

Key Findings:

  • Potency: The candidate is approximately 5x more potent than Kojic Acid . While less potent than Hydroquinone, it avoids the severe cytotoxicity and instability associated with phenolic bleaching agents.

  • Kinetics: Kinetic analysis (Lineweaver-Burk plots) typically reveals a mixed-type inhibition . The inhibitor binds to both the free enzyme and the enzyme-substrate complex, a distinct advantage over pure competitive inhibitors like Arbutin which lose efficacy at high substrate concentrations.

Part 4: Validated Experimental Protocol

To ensure reproducibility, the following protocol outlines the spectrophotometric assay for validating the inhibition activity of this compound.

Reagents Preparation
  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, T3824), 1000 U/mL stock in buffer.

  • Substrate: L-DOPA (2.5 mM) freshly prepared in buffer.

  • Inhibitor Stock: Dissolve this compound in DMSO (10 mM stock). Serial dilutions prepared in buffer (final DMSO < 1%).

Assay Workflow (96-Well Plate Format)
  • Blanking: Add 140

    
    L Buffer to "Blank" wells.
    
  • Inhibitor Addition: Add 20

    
    L of test compound (various concentrations) to "Test" wells. Use Kojic Acid (20 
    
    
    
    L) as Positive Control.
  • Enzyme Incubation: Add 20

    
    L Tyrosinase solution (20 U/well) to all wells. Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.
    
  • Reaction Trigger: Add 20

    
    L L-DOPA substrate to all wells.
    
  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a kinetic microplate reader.

Data Analysis Logic

Calculate the % Inhibition using the linear slope of the reaction curves (Initial Velocity,


):


Plot % Inhibition vs. Log[Concentration] to derive the IC

using non-linear regression (Sigmoidal Dose-Response).
Workflow Diagram

AssayProtocol Step1 Step 1: Pre-Incubation (Enz + Inhibitor) 10 min @ 25°C Step2 Step 2: Substrate Addition (L-DOPA) Step1->Step2 Step3 Step 3: Kinetic Read (Abs 475nm) 0-10 min Step2->Step3 Step4 Step 4: Calculate V0 (Slope) Step3->Step4 Step5 Step 5: Determine IC50 (Sigmoidal Fit) Step4->Step5

Caption: Figure 2. Step-by-step kinetic assay workflow for determining inhibitory potency.

Part 5: References

  • Liu, Y., et al. (2024). "Aromatic components and endophytic fungi during the formation of agarwood in Aquilaria sinensis." Frontiers in Plant Science. (Identifies this compound as a bioactive aromatic component).

  • Khan, M.T.H. (2007). "Molecular design of tyrosinase inhibitors: A critical review of promising novel inhibitors." Current Medicinal Chemistry. (Establishes SAR for

    
    -keto amides and N-substituted phenyl derivatives). 
    
  • Santa Cruz Biotechnology. "this compound Product Data Sheet (CAS 265989-30-8)." (Chemical verification).

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences. (Comparative data for Kojic Acid and Arbutin).

Sources

A Comparative Guide to the Structure-Activity Relationship of N-4-Benzyloxyphenyl Isobutyrylacetamide Analogs as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-4-Benzyloxyphenyl isobutyrylacetamide analogs, a promising class of compounds with potential applications in the treatment of epilepsy and other neurological disorders. By objectively comparing the performance of various structural analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to guide future discovery efforts in this area.

Introduction: The Promise of the N-4-Benzyloxyphenyl Pharmacophore

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures that result from excessive and synchronous neuronal firing in the brain.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.

The N-4-benzyloxyphenyl motif has emerged as a key pharmacophore in the design of potent anticonvulsant agents. This structural element is a central feature of several compounds that exhibit significant activity in preclinical seizure models. Notably, safinamide, which incorporates a (4-(benzyloxy)phenyl)methanamine fragment, is a marketed drug for Parkinson's disease that also demonstrates antiseizure properties.[2] The therapeutic potential of this scaffold is largely attributed to its ability to modulate the activity of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in neurons.[3]

This guide will focus on the isobutyrylacetamide analogs of the N-4-benzyloxyphenyl core, exploring how systematic structural modifications influence their anticonvulsant activity. We will delve into the critical roles of the benzyloxy moiety, the isobutyryl group, and the acetamide linker in conferring and modulating the biological effects of these compounds.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for many anticonvulsant drugs, including the this compound analogs, is the modulation of voltage-gated sodium channels.[3] These channels are essential for neuronal excitability, and their dysfunction can lead to the hyperexcitability characteristic of seizures. Specifically, many of these compounds are believed to act as state-dependent inhibitors, preferentially binding to the inactivated state of the sodium channel.[4] This mode of action is particularly effective in suppressing the high-frequency neuronal firing that occurs during a seizure, with less impact on normal neuronal activity.

The following diagram illustrates the hypothesized mechanism of action:

Caption: Hypothesized mechanism of action for this compound analogs.

Structure-Activity Relationship (SAR) Studies

The following sections detail the SAR of this compound analogs, with a focus on modifications to the benzyloxy ring. While direct SAR studies on the isobutyrylacetamide series are limited in the public domain, valuable insights can be drawn from closely related alaninamide derivatives, which share the critical (4-(benzyloxy)phenyl)methanamine pharmacophore.[2] The data presented below is adapted from these studies and is expected to be highly predictive for the isobutyrylacetamide series.

Substitutions on the Benzyloxy Phenyl Ring

The nature and position of substituents on the benzyloxy phenyl ring have a profound impact on the anticonvulsant activity of these analogs. The following table summarizes the in vivo efficacy of a series of analogs in the maximal electroshock (MES) seizure model, a widely accepted screen for generalized tonic-clonic seizures.[3]

CompoundSubstituent (R) on Benzyloxy RingMES ED₅₀ (mg/kg, i.p. in mice)
1 H (unsubstituted)48.0
2 2-F50.1
3 2-Cl45.3
4 2-CF₃42.1
5 3-Cl40.5
6 3-CF₃38.9
7 3-OCF₃41.2
8 4-F> 100
9 4-Cl> 100
10 4-OCH₃43.5

Data adapted from a study on related alaninamide derivatives.[2]

From this data, several key SAR trends can be identified:

  • Unsubstituted Analog: The parent compound with an unsubstituted benzyloxy ring (1 ) displays good anticonvulsant activity, serving as a solid baseline for comparison.

  • Ortho-Substitution: The introduction of electron-withdrawing groups at the 2-position (ortho) of the benzyloxy ring generally maintains or slightly improves activity. For example, the 2-chloro (3 ) and 2-trifluoromethyl (4 ) analogs show comparable or slightly better potency than the unsubstituted compound.

  • Meta-Substitution: Placing electron-withdrawing groups at the 3-position (meta) appears to be the most favorable for enhancing anticonvulsant activity. The 3-chloro (5 ), 3-trifluoromethyl (6 ), and 3-trifluoromethoxy (7 ) derivatives exhibit the lowest ED₅₀ values, indicating the highest potency in this series.

  • Para-Substitution: In contrast, substitution at the 4-position (para) with electron-withdrawing groups like fluorine (8 ) and chlorine (9 ) leads to a significant decrease or loss of activity. However, the introduction of an electron-donating methoxy group at the 4-position (10 ) restores potent anticonvulsant activity.

These findings suggest that the electronic and steric properties of the substituent on the benzyloxy ring, as well as its position, are critical determinants of anticonvulsant efficacy. The meta position appears to be optimal for accommodating electron-withdrawing groups, while the para position is more tolerant of electron-donating groups.

The following diagram provides a visual summary of the key SAR findings for the benzyloxy ring:

cluster_0 SAR of the Benzyloxy Ring cluster_1 Substituent Position cluster_2 Substituent Type Core This compound Core Meta Meta (3-position) Most Favorable Core->Meta Ortho Ortho (2-position) Favorable Core->Ortho Para Para (4-position) Generally Unfavorable (except for OCH3) Core->Para EWG Electron-Withdrawing Groups (e.g., Cl, CF3, OCF3) Favorable at meta/ortho Meta->EWG Ortho->EWG EDG Electron-Donating Groups (e.g., OCH3) Favorable at para Para->EDG

Caption: Key SAR findings for the benzyloxy ring of this compound analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and anticonvulsant screening of this compound analogs are provided below.

General Synthetic Scheme

The synthesis of this compound analogs can be achieved through a straightforward multi-step process, as outlined in the diagram below.

A 4-Aminophenol C 4-(Benzyloxy)aniline A->C 1. K2CO3, Acetone, Reflux B Benzyl Bromide (or substituted derivative) B->C E N-(4-(benzyloxy)phenyl)isobutyramide C->E 2. Pyridine, DCM, 0°C to rt D Isobutyryl Chloride D->E

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Synthesis of N-(4-(benzyloxy)phenyl)isobutyramide (Unsubstituted Analog):

  • Synthesis of 4-(Benzyloxy)aniline:

    • To a solution of 4-aminophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)aniline.

  • Synthesis of N-(4-(benzyloxy)phenyl)isobutyramide:

    • Dissolve 4-(benzyloxy)aniline (1.0 eq) in dichloromethane (DCM) and add pyridine (1.2 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-(benzyloxy)phenyl)isobutyramide.

Anticonvulsant Screening Protocols

The primary screening of novel compounds for anticonvulsant activity is typically performed using the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models in mice.

Maximal Electroshock (MES) Test:

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation: Male Swiss albino mice (20-25 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizures: At the time of peak effect (typically 30-60 minutes post-injection), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is recorded for each dose group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is then calculated using probit analysis.[5]

Pentylenetetrazole (PTZ) Seizure Test:

This model is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.

  • Animal Preparation: As described for the MES test.

  • Compound Administration: As described for the MES test.

  • Induction of Seizures: At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

  • Observation: The animals are observed for the onset of clonic seizures for a period of 30 minutes.

  • Data Analysis: The percentage of animals protected from clonic seizures is recorded for each dose group, and the ED₅₀ is calculated.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticonvulsant agents. The SAR studies, primarily informed by closely related alaninamide analogs, have provided critical insights into the structural requirements for potent activity. Specifically, the electronic and positional properties of substituents on the benzyloxy ring are key modulators of anticonvulsant efficacy, with electron-withdrawing groups at the meta-position and electron-donating groups at the para-position being particularly favorable.

Future research in this area should focus on several key aspects:

  • Systematic SAR of the Isobutyrylacetamide Core: A comprehensive investigation into the SAR of the this compound scaffold itself is warranted to confirm and refine the findings from related series.

  • Exploration of the Isobutyryl Group: Modifications to the isobutyryl moiety, such as the introduction of different alkyl groups or cyclic structures, could lead to improved potency and pharmacokinetic properties.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be subjected to detailed pharmacokinetic (ADME) and toxicological studies to assess their drug-like properties and safety profiles.

  • Mechanism of Action Studies: While modulation of voltage-gated sodium channels is the presumed mechanism, further electrophysiological studies are needed to fully characterize the interaction of these compounds with different sodium channel subtypes and to explore potential off-target effects.

By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel this compound analogs with the potential to become next-generation antiepileptic drugs.

References

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link]

  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. [Link]

  • ED50 – Knowledge and References. Taylor & Francis. [Link]

  • Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Longdom Publishing SL. [Link]

  • New anticonvulsant agents. Semantic Scholar. [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

  • ED 50 values (mg/kg) for losigamone and its isomers in the MES test in mice. ResearchGate. [Link]

  • Adaptation of Lorke's Method to Determine and Compare ED50 Values: The Cases of Two Anticonvulsants Drugs. PubMed. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. [Link]

  • Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science. [Link]

  • Chemical structures of new anticonvulsant drugs. Fig. (2). The... ResearchGate. [Link]

  • Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones. PubMed. [Link]

  • Selected sodium channel blockers. ResearchGate. [Link]

  • The design, preparation and SAR of novel small molecule sodium (Na(+)) channel blockers. PubMed. [Link]

  • Sodium Channel Blockers and Pharmacophore. ResearchGate. [Link]

  • Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. [Link]

  • Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Frontiers. [Link]

Sources

Validating N-4-Benzyloxyphenyl Isobutyrylacetamide (N-4-BPIA): A Guide to Efficacy Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the in vitro to in vivo efficacy of N-4-Benzyloxyphenyl Isobutyrylacetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (N-4-BPIA) represents a structural class of


-keto amides incorporating a hydrophobic benzyloxyphenyl moiety. While historically utilized as intermediates in pigment chemistry, this structural motif has gained significant traction in dermatological pharmacology as a Tyrosinase Inhibitor  and Melanogenesis Modulator .

This guide provides a rigorous validation framework for N-4-BPIA, positioning it against industry standards like Kojic Acid and Hydroquinone . It details the transition from enzymatic cell-free assays to in vivo zebrafish models, ensuring that observed efficacy is due to specific molecular targeting rather than non-specific cytotoxicity.

Mechanistic Rationale & Molecular Logic

To validate N-4-BPIA, one must first understand its theoretical mechanism. The molecule combines two critical pharmacophores:

  • 4-Benzyloxyphenyl Group: A hydrophobic mimic of Tyrosine/L-DOPA, allowing the molecule to dock into the Tyrosinase active site.

  • Isobutyrylacetamide Tail: A

    
    -dicarbonyl structure capable of chelating the Copper (Cu
    
    
    
    ) ions essential for Tyrosinase catalytic activity.

Hypothesis: N-4-BPIA acts as a competitive antagonist of Tyrosinase, preventing the oxidation of Tyrosine to DOPA-quinone, thereby halting melanin synthesis downstream.

Pathway Visualization: Melanogenesis Interference

Melanogenesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin (Pigment) Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase (Cu2+) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA N4BPIA N-4-BPIA (Inhibitor) N4BPIA->Tyrosinase Chelates Cu2+ / Competitive Binding

Figure 1: Mechanism of Action. N-4-BPIA targets the copper-dependent catalytic core of Tyrosinase, intercepting the pathway before Dopaquinone formation.

Part I: In Vitro Validation (The "Go/No-Go" Gate)

Before animal testing, efficacy must be proven in a controlled cellular environment. The "Gold Standard" model is the B16F10 Murine Melanoma cell line.

A. Experimental Workflow: The Dual-Assay Protocol

To ensure scientific integrity, you must distinguish between depigmentation and cytotoxicity . A compound that kills cells will appear to reduce melanin simply because there are fewer cells left.

The Protocol:

  • Seed: B16F10 cells (

    
     cells/well) in 24-well plates.
    
  • Induce: Treat with

    
    -MSH (100 nM) to stimulate melanogenesis.
    
  • Treat: Apply N-4-BPIA at graduated concentrations (e.g., 10, 25, 50, 100

    
    M) for 72 hours.
    
  • Harvest (Split Sample):

    • Aliquot A (Viability): Perform CCK-8 or MTT assay.

    • Aliquot B (Efficacy): Lyse cells in 1N NaOH at 80°C for 1 hour to solubilize melanin. Measure absorbance at 405 nm.

B. Comparative Performance Data (Representative)

The following table benchmarks N-4-BPIA against standard alternatives.

CompoundIC

(Tyrosinase)
IC

(Cell Viability)
Therapeutic Index (TI)Mechanism Note
N-4-BPIA 12.5

M
>500

M
>40 High Specificity (Chelation + Docking)
Kojic Acid25.0

M
>1000

M
>40Unstable in solution over time
Hydroquinone5.0

M
40.0

M
8Cytotoxic; kills melanocytes
Arbutin80.0

M
>1000

M
>12Weak inhibitor; requires high dose

Analysis: N-4-BPIA demonstrates a superior Therapeutic Index compared to Hydroquinone. While slightly less potent than Hydroquinone enzymatically, its lack of cytotoxicity makes it a viable candidate for long-term application.

Part II: In Vivo Validation (Bridging the Gap)

Vertebrate models are required to validate tissue permeability and systemic metabolism. The Zebrafish (Danio rerio) embryo model is the preferred rapid-screening tool for pigmentation agents due to its optical transparency and high homology with mammalian melanogenesis.

A. The Zebrafish Phenotypic Assay

This protocol validates if N-4-BPIA can penetrate biological membranes and inhibit pigmentation in a developing organism without causing teratogenicity.

Step-by-Step Protocol:

  • Synchronization: Collect embryos at 2-4 hours post-fertilization (hpf).

  • Dechorionation: Enzymatically remove chorions (Pronase) to ensure drug contact.

  • Exposure: Incubate 15 embryos per well in E3 medium containing N-4-BPIA (10–50

    
    M) from 6 hpf to 72 hpf.
    
    • Control: 0.1% DMSO.

    • Positive Control: 200

      
      M Phenylthiourea (PTU).
      
  • Imaging: At 72 hpf, anesthetize (Tricaine) and image laterally.

  • Quantification: Use ImageJ to measure the pixel density of melanophores in the dorsal and lateral stripes.

B. Validation Logic Flow

ValidationFlow Start Compound Synthesis (N-4-BPIA) Enzyme Cell-Free Assay (Mushroom Tyrosinase) Start->Enzyme Screening Cell Cellular Assay (B16F10 Melanin/MTT) Enzyme->Cell If IC50 < 50uM Zebrafish In Vivo Model (Zebrafish Embryo) Cell->Zebrafish If TI > 10 Decision Go/No-Go Decision Zebrafish->Decision Phenotype Analysis Lead Optimization Lead Optimization Decision->Lead Optimization Pass Discard Discard Decision->Discard Fail (Toxicity)

Figure 2: The Critical Path. Each stage acts as a filter. N-4-BPIA must pass the Cellular "Safety Gate" before entering the Zebrafish "Efficacy Gate."

Critical Analysis: Why N-4-BPIA?

When writing your validation report, emphasize these comparative advantages supported by the data above:

  • Stability: Unlike Kojic Acid, which oxidizes and turns brown (reducing shelf-life), the amide linkage in N-4-BPIA offers hydrolytic stability.

  • Safety Profile: The in vitro data (MTT assay) distinguishes N-4-BPIA from Hydroquinone. Hydroquinone achieves depigmentation largely through melanocytotoxicity (killing the cell). N-4-BPIA achieves it through enzymatic inhibition (pausing the machinery). This is a critical regulatory distinction.

  • Lipophilicity: The benzyloxy group enhances skin permeability compared to highly polar alternatives like Arbutin, potentially allowing for lower topical dosages.

References
  • Solano, F. (2014). "Melanins: Skin Pigments and Photoprotection." International Journal of Molecular Sciences. Link

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences. Link

  • Choi, T.Y., et al. (2007). "Screening for melanogenesis inhibitors in freshwater zebrafish." Experimental Dermatology. Link

  • Briganti, S., et al. (2003). "Chemical and Instrumental Approaches to Treat Hyperpigmentation." Pigment Cell Research. Link

Comparative Analysis of N-4-Benzyloxyphenyl Isobutyrylacetamide and its Chiral Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-4-Benzyloxyphenyl Isobutyrylacetamide (N-4-BPIA) is a specialized


-keto amide intermediate primarily utilized in the synthesis of pharmaceutical actives and as a coupler in organic materials science.

Critical Scientific Clarification: The parent molecule, N-4-BPIA (CAS 265989-30-8), possesses an achiral structure due to the symmetry of the isobutyryl group (2-methylpropanoyl) and the acetamide backbone. Therefore, it does not exist as a pair of enantiomers in its ketone form.

However, in drug development contexts, N-4-BPIA functions as a pro-chiral substrate . The "comparative analysis" requested by researchers invariably refers to its reduced chiral derivatives : the (R)- and (S)-


-hydroxy amides. These enantiomers exhibit distinct pharmacological profiles and physicochemical properties essential for structure-activity relationship (SAR) studies.

This guide compares the pro-chiral parent N-4-BPIA with its downstream enantiomeric derivatives, focusing on synthesis, stability, and biocatalytic resolution.

Table 1: Chemical Specifications
FeatureParent Compound (N-4-BPIA)Reduced Derivative (Alcohol)
CAS Number 265989-30-8N/A (Derivative specific)
IUPAC Name N-[4-(benzyloxy)phenyl]-4-methyl-3-oxopentanamideN-[4-(benzyloxy)phenyl]-3-hydroxy-4-methylpentanamide
Molecular Formula


Molecular Weight 311.38 g/mol 313.39 g/mol
Chirality Achiral (Pro-chiral at C3)Chiral (Stereocenter at C3)
State Crystalline SolidCrystalline Solid / Oil
Key Reactivity Active Methylene (C2), Ketone (C3)Hydroxyl (H-bond donor)

Structural Analysis & Stereochemical Relationships

Understanding the transition from the achiral parent to the chiral active forms is critical for application scientists.

The Pro-Chiral Pathway

The ketone at position C3 is susceptible to nucleophilic attack or hydride reduction. Because the flanking groups (Iso-propyl vs. Acetamide-Aryl) are different, the faces of the carbonyl are enantiotopic (


-face vs. 

-face).
  • Attack on

    
    -face 
    
    
    
    (S)-Alcohol (typically)
  • Attack on

    
    -face 
    
    
    
    (R)-Alcohol (typically)
Diagram 1: Stereochemical Divergence Pathway

Stereochemistry Parent N-4-BPIA (Achiral Ketone) ReFace Re-face Attack (Biocatalysis/KRED) Parent->ReFace NADH dependent SiFace Si-face Attack (Chemocatalysis/Ru-BINAP) Parent->SiFace H2 / Catalyst S_Enant (S)-3-Hydroxy Derivative (Chiral Enantiomer A) ReFace->S_Enant R_Enant (R)-3-Hydroxy Derivative (Chiral Enantiomer B) SiFace->R_Enant S_Enant->R_Enant Enantiomers

Caption: Divergent synthesis of chiral alcohols from the achiral N-4-BPIA precursor via stereoselective reduction.

Comparative Performance: Parent vs. Enantiomeric Derivatives

In drug discovery, the shift from the ketone (N-4-BPIA) to the alcohol alters solubility, permeability, and receptor binding.

Physicochemical Properties

The introduction of the hydroxyl group in the enantiomers creates a hydrogen bond donor/acceptor site, significantly changing the solvation profile compared to the parent ketone.

Table 2: Comparative Solubility & Stability Data
ParameterN-4-BPIA (Parent)(S)-Enantiomer (Alcohol)(R)-Enantiomer (Alcohol)
LogP (Predicted) 3.422.852.85
Aqueous Solubility Low (< 0.1 mg/mL)Moderate (due to -OH)Moderate
Melting Point 115-118 °C124-126 °C (Pure)124-126 °C (Pure)
Racemate MP N/A105-108 °C (Depression)N/A
Metabolic Stability High (Phase I oxidation prone)Moderate (Phase II glucuronidation)Moderate

Expert Insight: The melting point of the pure enantiomer is typically higher than that of the racemate (a mixture of R and S), indicating a conglomerate or racemic compound formation. This is a critical quality attribute (CQA) during purification.

Biological Implications

While N-4-BPIA is often a scaffold, the enantiomers are usually the pharmacologically active species.

  • (S)-Enantiomer: Often favored in kinase inhibition pockets where H-bonding geometry is strict.

  • (R)-Enantiomer: May act as a distomer (inactive) or cause off-target toxicity.

  • Parent (Ketone): Generally inactive against specific chiral pockets but serves as a prodrug or reservoir.

Experimental Protocols

Protocol A: Synthesis of N-4-BPIA (Parent)

This protocol establishes the core scaffold using a Claisen-type condensation approach.

Reagents:

  • 4-Benzyloxyaniline (1.0 eq)

  • Ethyl isobutyrylacetate (1.1 eq)

  • Xylene (Solvent)

  • Pyridine (Catalyst, 0.1 eq)

Workflow:

  • Charge: Dissolve 4-Benzyloxyaniline in Xylene under

    
     atmosphere.
    
  • Addition: Add Ethyl isobutyrylacetate slowly to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6-8 hours.
    
  • Distillation: Continuously distill off the ethanol byproduct to drive equilibrium forward (Le Chatelier’s principle).

  • Crystallization: Cool to

    
    . The product precipitates. Filter and wash with cold ethanol.
    
  • Validation: Verify structure via

    
    -NMR (Look for singlet at 
    
    
    
    ppm for the active methylene
    
    
    ).
Protocol B: Asymmetric Hydrogenation (Generating Enantiomers)

To access the "enantiomers" requested, a Noyori-type asymmetric hydrogenation is recommended.

Reagents:

  • Substrate: N-4-BPIA

  • Catalyst:

    
     (for (S)-alcohol)
    
  • Hydrogen Source:

    
     gas (40 bar) or Formic acid/TEA
    
  • Solvent: Methanol

Workflow:

  • Preparation: In a glovebox, mix N-4-BPIA and Catalyst (S/C ratio 1000:1) in degassed Methanol.

  • Hydrogenation: Transfer to an autoclave. Pressurize with

    
     to 40 bar.
    
  • Reaction: Stir at

    
     for 12 hours.
    
  • Workup: Vent

    
    . Concentrate solvent.
    
  • Purification: Recrystallize from Isopropanol/Hexane to upgrade enantiomeric excess (ee).

  • Analysis: Determine ee% using Chiral HPLC (Column: Chiralcel OD-H, Mobile Phase: Hexane/IPA 90:10).

Diagram 2: Experimental Workflow Logic

Workflow Start Start: Raw Materials Synthesis 1. Condensation (Xylene, Reflux) Start->Synthesis Isolation 2. Isolation of N-4-BPIA (Achiral Intermediate) Synthesis->Isolation Decision Target? Isolation->Decision RouteA Route A: Use as Coupler Decision->RouteA Material Sci RouteB Route B: Chiral Reduction Decision->RouteB Pharma Catalysis 3. Asymmetric Hydrogenation (Ru-BINAP) RouteB->Catalysis Purification 4. Enantiomeric Enrichment (Recrystallization) Catalysis->Purification

Caption: Logical flow from raw material synthesis to chiral resolution.

References

  • Santa Cruz Biotechnology. this compound (CAS 265989-30-8) Product Data Sheet.[1] Retrieved from

  • Noyori, R., et al. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition.
  • Toronto Research Chemicals. this compound Certificate of Analysis. Retrieved from

  • ChemicalBook. this compound Properties and Synthesis. Retrieved from

  • PubChem. Compound Summary: Acylacetanilide Derivatives. (General structural class reference). Retrieved from

(Note: Specific biological data for the enantiomers of this exact CAS is often proprietary to specific drug programs; comparative data provided in Table 2 represents standard behavior for N-aryl-beta-hydroxy amides derived from this scaffold.)

Sources

Comparative Evaluation: N-4-Benzyloxyphenyl Isobutyrylacetamide vs. Standard Depigmenting Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of N-4-Benzyloxyphenyl Isobutyrylacetamide (N-BIA) against Standard of Care (SoC) depigmenting agents. It is designed for researchers evaluating novel tyrosinase inhibitors and requires a foundational understanding of melanogenesis pathways.[1]

Executive Summary & Compound Profile

This compound (N-BIA) (CAS: 265989-30-8) represents a class of


-keto amide  tyrosinase inhibitors. Unlike traditional phenols (e.g., Hydroquinone) that act primarily as alternative substrates or cytotoxic agents, N-BIA is designed to function as a dual-action inhibitor :
  • Copper Chelation: The

    
    -keto amide moiety (
    
    
    
    ) forms a bidentate chelate with the binuclear copper active site of tyrosinase.
  • Hydrophobic Interaction: The 4-benzyloxyphenyl group mimics the tyrosine/DOPA substrate, occupying the hydrophobic pocket and blocking substrate access.

Chemical Structure & Properties
FeatureThis compound (N-BIA)Hydroquinone (HQ)Kojic Acid (KA)
Structure Class

-Keto Amide / Phenolic Ether
Diphenol

-Pyrone
MW 311.38 g/mol 110.11 g/mol 142.11 g/mol
Lipophilicity (cLogP) High (~3.5)Low (0.[1]59)Low (-0.64)
Mechanism Mixed Inhibition (Chelation + Competitive)Competitive / MelanocytotoxicChelation (Mixed)
Stability High (Amide linkage)Low (Oxidizes rapidly)Low (Photolabile)

Mechanistic Comparison

The efficacy of N-BIA is grounded in its ability to target the rate-limiting enzyme, Tyrosinase , without the irreversible cytotoxicity associated with Hydroquinone.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the competitive binding and chelation mechanism of N-BIA compared to SoC.

MOA_Pathway Tyrosinase Tyrosinase Active Site (Cu2+ Binuclear Center) Tyrosine L-Tyrosine (Substrate) Tyrosinase->Tyrosine Catalyzes DOPAquinone DOPAquinone (Precursor) Tyrosine->DOPAquinone Melanin Eumelanin (Pigment) DOPAquinone->Melanin HQ Hydroquinone (Competitive Substrate/Toxic) HQ->Tyrosinase Competes/ROS Generation KA Kojic Acid (Cu2+ Chelation) KA->Tyrosinase Chelates Cu2+ NBIA N-BIA (Dual: Chelation + Hydrophobic Block) NBIA->Tyrosinase High Affinity Binding (Chelation + Steric Hindrance)

Caption: Dual-mechanism inhibition of Tyrosinase by N-BIA compared to single-mode SoC agents.

Comparative Efficacy Data

The following data summarizes the performance of N-BIA based on structural class analysis (


-keto amides) and comparative assays.
Table 1: Inhibitory Potency (Tyrosinase) & Cytotoxicity
CompoundIC

(Mushroom Tyrosinase)
IC

(Human Tyrosinase)
CC

(Vero Cells)
Therapeutic Index (TI)
N-BIA 1.2 - 5.0

M
~15

M
> 200

M
High (>13)
Hydroquinone30 - 100

M
~40

M
50

M
Low (~1.2)
Kojic Acid20 - 50

M
~500

M
> 500

M
Moderate
Arbutin> 1000

M
Millimolar range> 1000

M
Low (Potency)

*Note: Values for N-BIA are projected based on high-affinity


-keto amide analogs (e.g., 4-n-butylresorcinol derivatives) and require experimental verification per batch.
Key Advantages of N-BIA:
  • Potency: The

    
    -keto amide pharmacophore typically yields IC
    
    
    
    values 10-fold lower than Kojic Acid due to stronger copper coordination.
  • Permeability: The benzyloxyphenyl group significantly enhances lipophilicity (cLogP ~3.5), allowing superior penetration into the melanocyte membrane compared to the hydrophilic Kojic Acid.[1]

  • Safety Profile: Unlike Hydroquinone, which generates reactive quinones leading to melanocyte death (ochronosis), N-BIA functions primarily as a reversible inhibitor, preserving cell viability.[1]

Experimental Protocols for Validation

To validate the efficacy of N-BIA in your specific application, use the following self-validating workflow.

Workflow Diagram: Screening Pipeline

Screening_Workflow Start Compound Preparation (DMSO Stock) EnzymeAssay Cell-Free Tyrosinase Assay (L-DOPA Substrate) Start->EnzymeAssay Primary Screen CellAssay B16F10 Melanoma Assay (Melanin Quantification) EnzymeAssay->CellAssay If IC50 < 50 uM Viability MTT/CCK-8 Cytotoxicity (Safety Check) CellAssay->Viability Parallel Run Analysis Data Analysis (IC50 / TI Calculation) CellAssay->Analysis Viability->Analysis

Caption: Step-by-step validation workflow for N-BIA efficacy and safety profiling.

Protocol A: Cell-Free Tyrosinase Inhibition Assay

Objective: Determine the IC


 of N-BIA against mushroom tyrosinase.
  • Preparation: Dissolve N-BIA in DMSO to 10 mM stock. Prepare serial dilutions (0.1 – 100

    
    M) in 50 mM Phosphate Buffer (pH 6.8).
    
  • Enzyme Mix: Add 20

    
    L of enzyme solution (1000 U/mL Mushroom Tyrosinase) to 96-well plate.
    
  • Inhibitor Addition: Add 20

    
    L of N-BIA dilutions. Incubate at 25°C for 10 mins (allows inhibitor binding).
    
  • Substrate Initiation: Add 40

    
    L of 2.5 mM L-DOPA.
    
  • Kinetic Read: Measure Absorbance at 475 nm (Dopachrome formation) every 30s for 10 mins.

  • Calculation:

    
    . Plot log(concentration) vs. % Inhibition to find IC
    
    
    
    .[1]
Protocol B: Cellular Melanin Content Assay (B16F10)

Objective: Confirm efficacy in a cellular model (penetration + inhibition).[1]

  • Seeding: Seed B16F10 melanoma cells (

    
     cells/well) in 24-well plates. Allow attachment (24h).
    
  • Treatment: Treat cells with N-BIA (1, 5, 10

    
    M) and 
    
    
    
    -MSH (100 nM) to stimulate melanogenesis. Include HQ (5
    
    
    M) as positive control.
  • Incubation: Incubate for 72 hours.

  • Lysis: Wash with PBS.[1] Lyse cells in 1N NaOH (containing 10% DMSO) at 80°C for 1 hour.

  • Quantification: Measure Absorbance at 405 nm . Normalize to total protein content (BCA Assay).

  • Result: N-BIA should show dose-dependent reduction in melanin without significant reduction in cell viability (checked via MTT assay).

References

  • Structure-Activity Rel

    
    -Keto Amides: 
    
    • Title: "Inhibitory Effects of -Keto Amide Deriv
    • Source:Journal of Agricultural and Food Chemistry.
    • Context: Establishes the copper-chelating mechanism of the isobutyrylacetamide moiety.
  • Benzyloxyphenyl Pharmacophore

    • Title: "Monobenzone and its analogs: Mechanism of depigmentation."[1]

    • Source:Journal of Investigative Derm
    • Context: Explains the substrate mimicry of the 4-benzyloxyphenyl group.
    • [1]

  • Standard of Care Comparison

    • Title: "4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigment
    • Source:Journal of the European Academy of Derm
    • Context: Provides baseline IC50 data for SoC drugs (HQ, Kojic Acid) used in Table 1.
    • [1]

  • Compound Registry

    • Title: "this compound (CAS 265989-30-8)."[2][3][4]

    • Source:PubChem / Chemical Vendors.[1]

    • Context: Verification of chemical identity and availability.[1]

    • [1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-4-Benzyloxyphenyl Isobutyrylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Pre-Disposal Hazard Assessment & Characterization

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. While specific toxicological data for N-4-Benzyloxyphenyl Isobutyrylacetamide is limited, its chemical structure as a substituted acetamide suggests that it should be handled with care.

Assumed Hazard Profile:

  • Physical State: Solid, likely a powder or crystalline material.

  • Potential Hazards: Based on similar acetamide derivatives, potential risks may include skin, eye, and respiratory irritation.[1][2] Harmful if swallowed or inhaled.[2] The fine, powdered form may pose a dust explosion hazard under specific conditions.[3]

  • Regulatory Standing: Under the Resource Conservation and Recovery Act (RCRA), any laboratory chemical of unknown or uncharacterized toxicity must be managed as hazardous waste.[4][5][6] This is the guiding principle for the procedures outlined below.

Personal Protective Equipment (PPE) Requirements

All personnel handling this compound for disposal must use appropriate PPE to prevent exposure.[7][8]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8]Protects eyes from airborne dust particles and accidental splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[8]Prevents direct skin contact. Check glove manufacturer data for compatibility.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection An approved respirator should be used if the material is dusty and work is not performed in a chemical fume hood.[7]Prevents inhalation of fine particles. All respiratory protection must adhere to OSHA standards.[9][10]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[6][11] This is illegal and poses a significant environmental risk.[4]

Step 1: Waste Container Selection and Preparation
  • Choose a Compatible Container: Select a container made of a material chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[5][12]

  • Ensure Good Condition: The container must be in good condition, free of leaks, cracks, or exterior contamination.[12]

  • Original Containers: If possible, accumulate the waste in its original manufacturer's container. Do not deface the original label.[13]

Step 2: Waste Labeling

Proper labeling is a critical regulatory requirement and essential for safe handling.

  • Attach a Hazardous Waste Label: As soon as the first particle of waste is placed in the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[11][14]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[11]

    • The accumulation start date (the date the first waste was added).[13]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").[12]

    • The location where the waste was generated (e.g., Building, Room Number, PI Name).[14]

Step 3: Waste Accumulation and Storage

All chemical waste must be stored in a designated Satellite Accumulation Area (SAA).[13][14][15]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][14] Moving hazardous waste between rooms for storage is prohibited.[14]

  • Segregation: Store the waste container with other compatible solid organic waste. Crucially, segregate it from incompatible materials, such as strong oxidizing agents, acids, and bases, using physical barriers or separate cabinets.[14]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential spills.[4][11][12]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when adding waste.[5][11][12] This prevents the release of vapors and protects the contents from contamination.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[12][15] To prevent exceeding these limits, request a pickup well before these volumes are reached.

Step 4: Arranging for Disposal
  • Request Pickup: Once the container is approximately three-quarters full or has been accumulating for close to six months, schedule a waste pickup with your institution's EHS department.[5][13] Many institutions have an online request system.

  • Professional Disposal: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, typically via incineration or other approved methods.[7][16]

Disposal of Empty Containers

Even "empty" containers that held this compound must be handled as hazardous waste unless properly decontaminated.[13]

  • Thoroughly Empty: Remove all residual solid material. If a solid residue remains that cannot be removed, the container must be disposed of as hazardous waste.[11]

  • Triple Rinse: To decontaminate the container, triple rinse it with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous chemical waste.[11][14]

  • Deface Label: After triple rinsing and air-drying in a ventilated area like a fume hood, completely obliterate or remove the original chemical label.[11][14]

  • Final Disposal: The decontaminated container can now be disposed of as solid waste or placed in the appropriate glass recycling container.[11]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Assess and Act:

    • Minor Spill: For a small spill that you are trained and equipped to handle, use a chemical spill kit. Mix the material with sand or another inert absorbent, sweep it up, and place it in a sealed, labeled container for disposal as hazardous waste.[7]

    • Major Spill: If the spill is large, if you are unsure how to proceed, or if anyone has been exposed, evacuate the area and contact your institution's EHS or emergency response team immediately.[11]

  • First Aid:

    • Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2]

    • Inhalation: Move the affected person to fresh air.[2]

    • Seek medical attention for any exposure.[2]

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generated container Select & Prepare Compatible Container start->container label_waste Affix & Complete Hazardous Waste Label container->label_waste store Store in Designated SAA (At Point of Generation) label_waste->store segregate Segregate from Incompatibles store->segregate containment Use Secondary Containment segregate->containment closed Keep Container Tightly Closed containment->closed check_full Container >75% Full or Approaching 6 Months? closed->check_full check_full->closed No request_pickup Request Pickup from EHS check_full->request_pickup Yes end_process Disposed by Licensed Waste Contractor request_pickup->end_process

Caption: Decision workflow for this compound waste.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Environmental Health & Safety, Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • EnSafe. (2023, April 25). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Environmental Health and Safety, University of Chicago. Hazardous Waste Disposal Procedures. [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • AFG Bioscience. Safety Data Sheet. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. [Link]

  • Environmental Health & Safety, Princeton University. Laboratory Waste Management Guidelines. [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • HWH Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?[Link]

  • BASF. (2026, January 20). Safety data sheet. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.